6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
Description
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Properties
IUPAC Name |
6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZBWDZOXRAFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358321 | |
| Record name | 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391-23-1 | |
| Record name | 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the Pfitzinger reaction, a classical and effective method for the preparation of quinoline-4-carboxylic acids. This document outlines the synthesis pathway, provides detailed experimental protocols for the key reaction, and includes characterization data.
Synthesis Pathway
The synthesis of this compound is achieved through the Pfitzinger reaction, which involves the condensation of a substituted isatin with an α-methylene carbonyl compound in the presence of a strong base.[1][2] In this specific synthesis, 6-bromoisatin reacts with 4-fluoroacetophenone to yield the target compound.
The reaction commences with the base-catalyzed hydrolysis of the amide bond in 6-bromoisatin, leading to the formation of a keto-acid intermediate. This is followed by the condensation of the aniline moiety of the opened isatin with the carbonyl group of 4-fluoroacetophenone to form an imine, which then tautomerizes to the more stable enamine. Subsequent intramolecular cyclization and dehydration afford the final product, this compound.[1][3]
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound based on the established Pfitzinger reaction methodology.
Materials:
-
6-Bromoisatin
-
4-Fluoroacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Acetic Acid (AcOH)
-
Diethyl ether (Et₂O)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (3 equivalents) in a solution of ethanol and water.
-
Addition of Reactants: To the basic solution, add 6-bromoisatin (1 equivalent) and 4-fluoroacetophenone (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically run for 12-24 hours.[3]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation.
-
Isolation of the Potassium Salt: Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. Wash the aqueous solution with diethyl ether to remove any unreacted 4-fluoroacetophenone and other non-polar impurities.
-
Precipitation of the Product: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the pH reaches 4-5. This will cause the precipitation of the crude this compound.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[3]
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 6-Bromoisatin | C₈H₄BrNO₂ | 226.03 | Light yellow to brown powder |
| 4-Fluoroacetophenone | C₈H₇FO | 138.14 | Colorless to pale yellow liquid |
Table 2: Expected Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₁₆H₉BrFNO₂ |
| Molecular Weight | 346.15 g/mol |
| Appearance | Expected to be a solid |
| Yield | Yields for similar Pfitzinger reactions are often in the range of 60-90% |
| ¹H NMR | Expected signals for aromatic protons on the quinoline and fluorophenyl rings, and a carboxylic acid proton. |
| ¹³C NMR | Expected signals for the carbon atoms of the quinoline and fluorophenyl rings, as well as the carboxylic acid carbon. |
| IR (cm⁻¹) | Expected characteristic peaks for C=O (carboxylic acid), O-H (carboxylic acid), C=C (aromatic), and C-F stretching. |
| Mass Spec (m/z) | Expected molecular ion peak corresponding to the molecular weight. |
Conclusion
The Pfitzinger reaction provides a reliable and straightforward pathway for the synthesis of this compound from commercially available starting materials. The protocol outlined in this guide, based on established procedures for similar quinoline syntheses, offers a solid foundation for the laboratory preparation of this compound. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity. The characterization of the final product should be performed using standard analytical techniques to confirm its identity and purity. This technical guide serves as a valuable resource for chemists and researchers engaged in the synthesis of novel quinoline-based compounds for potential applications in drug discovery and development.
References
physicochemical properties of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
Introduction
This compound is a specialized chemical compound belonging to the quinoline carboxylic acid class. Molecules within this class are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. The physicochemical properties of such molecules are fundamental determinants of their behavior in biological systems, influencing everything from solubility and absorption to metabolic stability and target binding.[1][2]
This technical guide provides a detailed overview of the core . It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols for property determination, and graphical representations of relevant chemical and experimental workflows.
Physicochemical Data Summary
The fundamental physicochemical properties of a compound govern its pharmacokinetic and pharmacodynamic profile. The data available for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₉BrFNO₂ | [3] |
| Molecular Weight | 346.15 g/mol | [3] |
| Appearance | Solid (Typical for this class) | N/A |
| pKa (Carboxylic Acid) | ~4-5 (Estimated) | [4] |
| logP (Predicted) | > 3.0 (Estimated) | N/A |
| Hydrogen Bond Donors | 1 (Carboxylic Acid -OH) | N/A |
| Hydrogen Bond Acceptors | 3 (N in quinoline, O=C, -OH) | N/A |
| Polar Surface Area (PSA) | ~60-70 Ų (Estimated) | N/A |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development.[5] Standardized experimental protocols are employed to ensure data reliability and reproducibility.
Determination of Melting Point
The melting point is a critical indicator of purity.
-
Methodology: A small, dry sample of the crystalline compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised slowly (e.g., 1-2 °C per minute) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid is recorded as the melting point.
Determination of the Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid in a solution and is vital for predicting the ionization state of a drug at physiological pH.
-
Methodology (Potentiometric Titration):
-
A precise amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments using a burette.
-
The pH of the solution is recorded after each addition.
-
A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
-
Determination of the Partition Coefficient (logP)
LogP, the logarithm of the partition coefficient between n-octanol and water, is the primary measure of a compound's lipophilicity, which affects its absorption and distribution.[1][6]
-
Methodology (Shake-Flask Method): [1]
-
A small, known amount of the compound is dissolved in one of the two pre-saturated phases (n-octanol or water).
-
The solution is added to a flask containing a known volume of the second, immiscible phase.
-
The flask is sealed and shaken at a constant temperature until equilibrium is reached (typically for several hours).
-
The mixture is centrifuged to ensure complete separation of the two phases.[1]
-
The concentration of the compound in each phase is measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
LogP is calculated as: Log₁₀([Compound]octanol / [Compound]water).
-
Visualizations: Workflows and Pathways
Synthesis Workflow
The synthesis of quinoline-4-carboxylic acid derivatives often follows the Doebner reaction, a multicomponent reaction involving an aniline, an aldehyde, and pyruvic acid.[7] The logical workflow for synthesizing the core structure is depicted below.
Caption: Logical workflow for the Doebner synthesis of the target compound.
Experimental Workflow: LogP Determination
The "shake-flask" method is a classic experimental procedure for determining the lipophilicity of a compound.[1] The workflow involves several distinct steps from preparation to final calculation.
Caption: Experimental workflow for LogP determination via the shake-flask method.
Potential Biological Activity
While specific data for this compound is limited, related quinoline derivatives have been investigated as inhibitors of microbial DNA gyrase.[8] This enzyme is crucial for bacterial DNA replication. Inhibition of DNA gyrase leads to a disruption of DNA supercoiling, ultimately resulting in bacterial cell death.
Caption: Postulated mechanism of action for quinoline derivatives as DNA gyrase inhibitors.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid CAS number lookup
Technical Guide: 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of this compound, including a plausible synthetic route and potential biological activities based on structurally related compounds. The experimental data presented is for analogous compounds and should be used as a reference for guiding research and experimental design for the title compound.
Compound Identification
While this compound is available from commercial suppliers as a research chemical, a specific CAS Registry Number is not readily found in publicly accessible databases as of this writing.[1] Researchers are advised to consult supplier documentation for any available lot-specific registration numbers.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₉BrFNO₂ | [1] |
| Molecular Weight | 346.15 g/mol |[1] |
Synthesis Methodology
The synthesis of quinoline-4-carboxylic acids is classically achieved through the Pfitzinger reaction.[2][3][4] This method involves the condensation of an isatin derivative with an α-methylene carbonyl compound in the presence of a strong base. For the title compound, the proposed synthesis would involve the reaction of 5-bromoisatin with 4'-fluoroacetophenone.
Proposed Synthetic Protocol: Pfitzinger Reaction
This protocol is a generalized procedure based on established Pfitzinger reaction methodologies.[4][5]
Materials:
-
5-Bromoisatin
-
4'-Fluoroacetophenone
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl, for acidification)
-
Water (distilled)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoisatin and 4'-fluoroacetophenone in absolute ethanol.
-
Base Addition: Add a solution of potassium hydroxide in ethanol to the mixture. The reaction is typically conducted in a strongly basic medium.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and evaporate the ethanol under reduced pressure.
-
Precipitation: Dissolve the residue in water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify with dilute hydrochloric acid to precipitate the crude this compound.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis via the Pfitzinger reaction.
Potential Biological Activities and Quantitative Data
While specific biological data for the title compound is not available in the cited literature, the quinoline-4-carboxylic acid scaffold is a well-known pharmacophore with a broad range of activities, including anticancer and antimicrobial effects.[6][7][8] The data below for related compounds provides a basis for potential research directions.
Anticancer Activity of Related Quinoline Derivatives
Quinoline derivatives can exert anticancer effects through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[7][9]
Table 1: In Vitro Anticancer Activity of Structurally Related Quinoline-4-Carboxylic Acid Derivatives
| Compound ID / Description | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
|---|---|---|---|
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MLLr leukemic cells | 7.2 µM (SIRT3 inhibition) | [10] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% growth reduction | [11] |
| Various 2-arylquinoline-4-carboxylic acids | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | [6] |
| Highly brominated quinoline (Compound 11) | C6, HeLa, HT29 | 5.45–9.6 μg/mL |[12] |
Antimicrobial Activity of Related Bromoquinoline Derivatives
The quinoline core is present in several antimicrobial agents, and bromo-substituted derivatives have shown notable activity.[8][13]
Table 2: Antimicrobial Activity of Structurally Related Bromoquinoline Derivatives
| Compound ID / Description | Microorganism | Activity Metric (MIC) | Reference |
|---|---|---|---|
| 9-Bromo substituted indolizinoquinoline-5,12-dione (Compound 7) | E. coli ATCC25922 | 2 µg/mL | [13] |
| 9-Bromo substituted indolizinoquinoline-5,12-dione (Compound 7) | S. pyrogens ATCC19615 | 2 µg/mL | [13] |
| 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid derivatives | Various bacteria & fungi | Active (Specific values vary) | [14] |
| Iodo-quinoline derivatives | S. epidermidis | Active (MICs vary) |[15] |
Experimental Protocols
The following are standard, detailed protocols for evaluating the potential anticancer and antimicrobial activities of a novel compound like this compound.
In Vitro Anticancer Activity Screening
Protocol 1: MTT Assay for Cytotoxicity This colorimetric assay measures cell metabolic activity and is a standard method for assessing the cytotoxic effects of a compound.[6][16][17]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing
Protocol 2: Broth Microdilution for MIC Determination This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18][19][20]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli)
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or appropriate broth
-
Test compound stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic) and negative control (broth with inoculum)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in broth directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative growth control (broth with inoculum and vehicle). A sterility control (broth only) should also be included.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
Screening Workflow and Mechanism Diagrams
Caption: General workflow for in vitro anticancer drug screening.
Caption: Potential mechanism via induction of the intrinsic apoptosis pathway.
References
- 1. scbt.com [scbt.com]
- 2. Pfitzinger Reaction [drugfuture.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. ijsr.net [ijsr.net]
- 6. benchchem.com [benchchem.com]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apjhs.com [apjhs.com]
- 15. mdpi.com [mdpi.com]
- 16. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 18. benchchem.com [benchchem.com]
- 19. woah.org [woah.org]
- 20. mdpi.com [mdpi.com]
The Anticipated Biological Profile of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic Acid Derivatives: A Technical Overview
Introduction
Quinoline-4-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1] The versatility of the quinoline ring allows for substitutions at various positions, which can significantly modulate the therapeutic effects of these compounds. The presence of an aryl group at the 2-position is a common feature in many biologically active quinoline derivatives, often contributing to their cytotoxic effects against various cancer cell lines.[2] This guide will explore the potential biological activities of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid derivatives by examining the established structure-activity relationships (SAR) within this chemical class.
Predicted Biological Activities
Based on the biological profiles of structurally related compounds, this compound derivatives are anticipated to exhibit significant anticancer properties. The key mechanisms likely contributing to this activity include the induction of apoptosis and cell cycle arrest.
Anticancer Activity
The anticancer potential of 2-phenylquinoline-4-carboxylic acid derivatives is well-documented, with many analogs demonstrating cytotoxicity against a range of cancer cell lines.[3] The substitutions on both the quinoline core and the 2-phenyl ring play a crucial role in determining the potency and mechanism of action.[2][4]
Structure-Activity Relationship Analysis:
-
Halogen Substitutions: The presence of halogen atoms, such as bromine and fluorine, on the quinoline and phenyl rings is a common feature in many potent anticancer agents. These substitutions can influence the compound's lipophilicity, electronic properties, and binding interactions with biological targets.
-
2-Phenyl Ring Substitutions: Modifications on the 2-phenyl ring have been shown to be critical for the anticancer activity of these compounds. For instance, in studies of related derivatives as histone deacetylase (HDAC) inhibitors, difluoride and phenyl substitutions on the 2-phenyl ring were found to be beneficial for their inhibitory activity.[5]
-
Carboxylic Acid Group: The 4-carboxylic acid moiety is often essential for the biological activity of these compounds, potentially acting as a key binding group or influencing the molecule's overall physicochemical properties.[2]
Quantitative Data on Structurally Related Compounds
To provide a quantitative perspective, the following tables summarize the in vitro anticancer and enzyme inhibitory activities of various 2-phenylquinoline-4-carboxylic acid derivatives. This data offers a benchmark for the anticipated potency of this compound derivatives.
Table 1: Anticancer Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
| Compound ID | 2-Phenyl Ring Substitution | Quinoline Ring Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| D28 | Phenyl | Unsubstituted | K562 (Leukemia) | 1.02 | [5][6] |
| U266 (Myeloma) | 1.08 | [6] | |||
| U937 (Lymphoma) | 1.11 | [6] | |||
| MCF-7 (Breast) | 5.66 | [6] | |||
| A549 (Lung) | 2.83 | [6] | |||
| 5a4 | Unsubstituted | Unsubstituted | S. aureus | 64 (µg/mL) | [7] |
| 5a7 | Unsubstituted | Unsubstituted | E. coli | 128 (µg/mL) | [7] |
Table 2: HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
| Compound ID | Zinc-Binding Group | HDAC Isoform | IC50 (µM) | Reference |
| D28 | Hydroxamic acid | HDAC3 | 24.45 | [5] |
| D29 | Hydrazide | HDAC3 | 0.477 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of quinoline-4-carboxylic acid derivatives.
MTT Assay for Cytotoxicity
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Preparation: Serial dilutions of the test compounds are prepared in a complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically less than 0.5%).
-
Treatment: The culture medium is replaced with the medium containing the test compounds at various concentrations. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.[8]
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to detect and quantify apoptosis (programmed cell death).[6]
-
Cell Treatment: Cells are treated with the test compound for a specific duration.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing Mechanisms and Workflows
Signaling Pathways
The anticancer activity of 2-phenylquinoline-4-carboxylic acid derivatives often involves the modulation of key signaling pathways that control cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the potential therapeutic targets of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid based on published research on structurally related quinoline-4-carboxylic acid derivatives. As of December 2025, no direct experimental data on the specific biological activity of this compound has been found in the public domain. The information presented herein is for research and informational purposes only and should not be considered as established therapeutic claims for this specific compound.
Introduction
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Derivatives of this scaffold have been extensively investigated for their therapeutic potential in various diseases, including cancer, bacterial infections, and inflammatory conditions. This technical guide explores the potential therapeutic targets of the novel compound, this compound, by examining the established mechanisms of action of structurally analogous compounds. The presence of a bromo substituent at the 6-position and a 4-fluorophenyl group at the 2-position suggests that this compound may interact with targets recognized by other halogenated 2-phenylquinoline-4-carboxylic acid derivatives.
Potential Therapeutic Arenas and Molecular Targets
Based on the structure-activity relationships of related quinoline-4-carboxylic acids, the primary potential therapeutic applications for this compound are in oncology and infectious diseases.
Anticancer Activity
The quinoline-4-carboxylic acid moiety is a common feature in many potent anticancer agents. Several key cellular targets and pathways have been identified for this class of compounds.
Mechanism: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells.[2] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis. Structure-activity relationship studies have highlighted that a bulky hydrophobic group at the C-2 position and a carboxylic acid at the C-4 position of the quinoline ring are crucial for DHODH inhibitory activity.[3]
Supporting Data for Analogous Compounds:
| Compound Name/ID | Target | Cell Line | IC50 | Reference |
| Brequinar (NSC 368390) | DHODH | L1210 | - | [3] |
| Analog 41 | DHODH | - | 9.71 ± 1.4 nM | [4] |
| Analog 43 | DHODH | - | 26.2 ± 1.8 nM | [4] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | - | MCF-7 | 82.9% growth reduction | [5] |
Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives Targeting DHODH and Cancer Cell Lines.
Signaling Pathway:
Mechanism: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Several classes of quinoline derivatives have been identified as potent kinase inhibitors.
-
Aurora A Kinase: A related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been shown to inhibit Aurora A kinase, a key regulator of mitosis.[6] Inhibition of Aurora A leads to cell cycle arrest and apoptosis.[6]
-
Protein Kinase CK2: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a kinase involved in cell growth, proliferation, and survival.[7]
Supporting Data for Analogous Compounds:
| Compound Name/ID | Target | IC50 | Reference |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | Aurora A Kinase | - | [6] |
| 2-aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 to 18.2 μM | [7] |
Table 2: Kinase Inhibitory Activity of Quinoline and Quinazoline Carboxylic Acid Derivatives.
Mechanism: HDACs and SIRTs are epigenetic modifiers that play a critical role in gene expression. Their dysregulation is implicated in various cancers. 2-Phenylquinoline-4-carboxylic acid derivatives have been developed as selective HDAC3 inhibitors, leading to cell cycle arrest and apoptosis.[8][9] Additionally, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent SIRT3 inhibitors.[10]
Supporting Data for Analogous Compounds:
| Compound Name/ID | Target | Cell Line | IC50 | Reference |
| Compound D28 | HDAC3 | K562 | 24.45 µM | [8] |
| Compound P6 | SIRT3 | MLLr leukemic cell lines | 7.2 µM | [10] |
Table 3: HDAC and SIRT Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives.
Antibacterial Activity
Mechanism: A well-established mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, recombination, and repair. Inhibition leads to the accumulation of double-strand DNA breaks and subsequent bacterial cell death.[2] The carboxylic acid at the 4-position is crucial for this activity.
Supporting Data for Analogous Compounds:
| Compound Name/ID | Target | Organism | IC50 / MIC | Reference |
| Compound 6b | DNA Gyrase | S. aureus | 33.64 µM | [11] |
| Compound 10 | DNA Gyrase | S. aureus | 8.45 µM | [11] |
| Ciprofloxacin | DNA Gyrase | S. aureus | 3.80 µM | [11] |
| Compound 5 | - | S. aureus | 49.04 µM (MIC) | [11] |
| Compound 6b | - | S. aureus | 38.64 µM (MIC) | [11] |
Table 4: Antibacterial and DNA Gyrase Inhibitory Activity of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives.
Experimental Workflow:
Detailed Methodologies for Key Experiments
The following are representative protocols for assays used to characterize the biological activities of related quinoline-4-carboxylic acid derivatives. These methods would be applicable for the evaluation of this compound.
In Vitro Kinase Inhibitory Assay (Example: Aurora A Kinase)
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.
-
Materials: Recombinant human Aurora A kinase, appropriate substrate (e.g., a synthetic peptide), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the test compound, recombinant kinase, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., luminescence for ATP consumption) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Cell Proliferation Assay (MTT Assay)
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Materials: Cancer cell lines (e.g., MCF-7, HCT-116), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, MTT reagent, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Bacterial DNA Gyrase Supercoiling Assay
-
Assay Principle: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Materials: Purified bacterial DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, assay buffer, and agarose gel electrophoresis reagents.
-
Procedure:
-
Prepare reaction mixtures containing DNA gyrase, relaxed plasmid DNA, and various concentrations of the test compound in assay buffer.
-
Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
-
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently unavailable, the extensive research on structurally related quinoline-4-carboxylic acid derivatives provides a strong foundation for predicting its potential biological activities. The core scaffold, coupled with the specific substitutions, suggests that this compound is a promising candidate for investigation as an anticancer agent, with potential mechanisms involving the inhibition of DHODH, various protein kinases, and epigenetic modulators like HDACs and SIRTs. Furthermore, its structural similarity to known DNA gyrase inhibitors warrants exploration of its antibacterial properties. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive biological evaluation of this novel compound. Further research is essential to elucidate the precise mechanism of action and therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 11. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Template for Solubility Analysis
Due to the absence of published quantitative solubility data for 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid, the following table is presented as a template. Researchers can populate this table with their own experimentally determined values. The choice of solvents is based on standard laboratory practice for solubility screening of drug-like molecules.[1]
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |
| Water | 25 | Data not available | Data not available | e.g., HPLC-UV |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | Data not available | Data not available | e.g., HPLC-UV |
| Ethanol | 25 | Data not available | Data not available | e.g., Gravimetric |
| Methanol | 25 | Data not available | Data not available | e.g., Gravimetric |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | e.g., HPLC-UV |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | e.g., HPLC-UV |
| Acetone | 25 | Data not available | Data not available | e.g., Gravimetric |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility can be approached through two primary methods: kinetic and thermodynamic (equilibrium) solubility.[2][3]
Thermodynamic (Equilibrium) Solubility Determination
This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound. It is considered the gold standard for solubility measurement.
Methodology: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation can be achieved using a shaker or a magnetic stirrer.
-
Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF). Adsorption of the compound to the filter material should be assessed to avoid underestimation of solubility.[3]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and accurate method.[1][2] A calibration curve is generated using standard solutions of the compound at known concentrations to quantify the amount in the saturated solution.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates out of a solution when added from a concentrated stock solution (typically in DMSO).[2]
Methodology: Solvent Addition Method
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent, most commonly DMSO.[1][2]
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS).
-
Precipitation Detection: The formation of a precipitate is monitored as the compound is diluted. This can be detected by visual inspection, turbidimetry (nephelometry), or light scattering.[3]
-
Solubility Measurement: The kinetic solubility is defined as the concentration in the well just before the first sign of precipitation. Quantification can also be performed by analyzing the clear supernatant after centrifugation of the precipitated samples, similar to the thermodynamic method.[2][3]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.
Caption: Thermodynamic Solubility Determination Workflow.
Logical Relationships in Solubility Testing
The choice of solubility assay often depends on the stage of research and the required accuracy. The following diagram illustrates the relationship between different solubility concepts and methodologies.
Caption: Relationships in Solubility Assessment.
References
The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of quinoline-4-carboxylic acids, a scaffold that has become a cornerstone of modern medicinal chemistry. From their origins in the byproducts of coal tar to their development into potent antibacterial and anticancer agents, this document traces the pivotal moments, key chemical innovations, and scientific breakthroughs that have defined this important class of compounds. Detailed experimental protocols for foundational syntheses, quantitative biological data for seminal compounds, and diagrams of key pathways are provided to serve as a valuable resource for researchers in the field.
Early Discovery and Foundational Synthesis
The story of quinoline-4-carboxylic acids begins not with a targeted synthesis, but with the isolation of their parent heterocycle, quinoline, from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] However, it was the development of synthetic methodologies to construct the quinoline-4-carboxylic acid core that unlocked their therapeutic potential. Two classical name reactions, the Pfitzinger reaction and the Doebner reaction, were instrumental in providing access to this critical scaffold.[2]
The Pfitzinger Reaction
The Pfitzinger reaction, first reported by Wilhelm Pfitzinger, involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide, to yield substituted quinoline-4-carboxylic acids.[2][3] This method has proven to be a robust and versatile route for generating a wide array of analogs.[3]
The Doebner Reaction
The Doebner reaction offers an alternative three-component approach, synthesizing quinoline-4-carboxylic acids from the reaction of an aniline, an aldehyde, and pyruvic acid.[4] While effective, the classical Doebner reaction can be limited by lower yields, especially when anilines with electron-withdrawing groups are used.[4]
The Dawn of the Antibacterial Era: Nalidixic Acid
A pivotal moment in the history of quinoline-4-carboxylic acids was the discovery of nalidixic acid in 1962 by George Lesher and his colleagues at the Sterling-Winthrop Research Institute.[5][6] Technically a naphthyridone, nalidixic acid was discovered as a byproduct during the synthesis of the antimalarial drug chloroquine.[5][7] It exhibited modest antibacterial activity, which spurred further investigation into this class of compounds.[7] Nalidixic acid was the first quinolone antibacterial agent to be used clinically, primarily for the treatment of urinary tract infections caused by Gram-negative bacteria.[8]
Mechanism of Action
The antibacterial effects of quinolones stem from their ability to inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[8] These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.
References
- 1. Relationships among ciprofloxacin, gatifloxacin, levofloxacin, and norfloxacin MICs for fluoroquinolone-resistant Escherichia coli clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Doebner reaction - Wikipedia [en.wikipedia.org]
- 5. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
Spectroscopic Profile of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid: A Technical Guide
Introduction
6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel chemical entities. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are based on the known spectral data of analogous compounds, including 2-phenylquinoline-4-carboxylic acid and other substituted quinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | ~8.5 - 8.7 | d | ~2.0 |
| H7 | ~7.8 - 8.0 | dd | ~9.0, 2.0 |
| H8 | ~8.1 - 8.3 | d | ~9.0 |
| H3 | ~7.9 - 8.1 | s | - |
| H2', H6' | ~8.2 - 8.4 | dd | ~8.5, 5.5 |
| H3', H5' | ~7.2 - 7.4 | t | ~8.5 |
| COOH | > 12.0 | br s | - |
¹³C NMR (Carbon-13) NMR Data (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~155 - 157 |
| C3 | ~118 - 120 |
| C4 | ~145 - 147 |
| C4a | ~148 - 150 |
| C5 | ~128 - 130 |
| C6 | ~120 - 122 |
| C7 | ~135 - 137 |
| C8 | ~125 - 127 |
| C8a | ~129 - 131 |
| C=O | ~168 - 172 |
| C1' | ~134 - 136 (d, J ≈ 3 Hz) |
| C2', C6' | ~130 - 132 (d, J ≈ 9 Hz) |
| C3', C5' | ~115 - 117 (d, J ≈ 22 Hz) |
| C4' | ~162 - 165 (d, J ≈ 250 Hz) |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~1700-1730 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, 1580, 1500 | Medium-Strong | C=C and C=N stretching (Quinoline & Phenyl rings) |
| ~1220-1240 | Strong | C-F stretch |
| ~1200-1300 | Medium | C-O stretch (Carboxylic acid) |
| ~800-900 | Strong | C-H out-of-plane bending (Aromatic) |
| ~550-650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular formula is C₁₆H₉BrFNO₂ and the molecular weight is approximately 346.15 g/mol .
| m/z Value | Interpretation |
| ~345/347 | [M]⁺∙ Molecular ion peak, showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| ~301/303 | [M - COOH]⁺ Fragment resulting from the loss of the carboxylic acid group. |
| ~222 | [M - COOH - Br]⁺ Fragment showing the loss of bromine from the previous fragment. |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Synthesis
A common method for the synthesis of 2-arylquinoline-4-carboxylic acids is the Doebner reaction.
-
Reaction: A mixture of 4-bromoaniline, 4-fluorobenzaldehyde, and pyruvic acid in a suitable solvent (e.g., ethanol) is refluxed.
-
Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is filtered, washed with cold solvent, and dried.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water).
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: A proton NMR spectrum is acquired on a 400 or 500 MHz spectrometer. A standard one-pulse sequence is used with a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio. The spectrum is referenced to the residual solvent peak.
-
¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired on the same instrument. The spectral width is set to approximately 220 ppm. A significantly larger number of scans is required compared to ¹H NMR to obtain adequate signal intensity.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation using liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a suitable method for this compound, typically in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualization of Experimental Workflow
The general workflow for the synthesis and spectroscopic characterization of a novel compound like this compound is depicted below.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. The methodology is based on the well-established Pfitzinger condensation reaction, a reliable method for the synthesis of quinoline-4-carboxylic acids.
Introduction
Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds known for a wide range of biological activities. The specific compound, this compound (Molecular Formula: C16H9BrFNO2, Molecular Weight: 346.15[1]), is a potential candidate for further investigation in various therapeutic areas due to its structural motifs. The Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, provides a direct and efficient route to this class of molecules.[2][3] This protocol details the synthesis using 5-bromoisatin and 4-fluoroacetophenone as the primary starting materials.
Data Summary
| Product | Starting Materials | Reaction Type | Solvent | Catalyst / Base | Yield (%) | Reference |
| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | Isatin, 4-Bromoacetophenone | Pfitzinger Reaction | Ethanol | 33% KOH | 91 | [3] |
| 6-Bromo-2-methyl-quinoline-4-carboxylic acid | 5-Bromoisatin, Acetone | Pfitzinger Reaction | Ethanol/Water | KOH | Not Specified | [4] |
| Quinoline-4-carboxylic acid derivatives | Substituted Isatins, α-Methylene Ketones | Pfitzinger Reaction | Ethanol | Trifluoroacetic Acid | Good Yields |
Experimental Protocol
This protocol describes the synthesis of this compound via the Pfitzinger condensation reaction.
Materials:
-
5-Bromoisatin
-
4-Fluoroacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Hydrochloric Acid (HCl), concentrated
-
Distilled Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
pH paper or meter
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromoisatin (10 mmol, 2.26 g) and 4-fluoroacetophenone (10 mmol, 1.38 g).
-
Solvent and Base Addition: Add 20 mL of absolute ethanol to the flask. While stirring, slowly add 20 mL of a 33% aqueous solution of potassium hydroxide (KOH).
-
Reflux: Heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a beaker containing 100 mL of cold distilled water.
-
Precipitation: While stirring vigorously, carefully acidify the mixture by the dropwise addition of concentrated hydrochloric acid until the pH reaches approximately 4-5. A precipitate of the crude product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with an ample amount of distilled water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Crystallization (Optional): For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo-2-methyl-quinoline-4-carboxylic acid [oakwoodchemical.com]
Application Notes and Protocols for 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid in Cancer Cell Lines
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Introduction
Quinoline and quinazoline derivatives are classes of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer effects. While specific data on 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid is limited, studies on analogous compounds suggest potential mechanisms of action involving the inhibition of key cellular processes in cancer cells, such as cell cycle progression and survival signaling pathways.
The related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as an inhibitor of Aurora A kinase, a key regulator of mitosis.[1][2][3][4][5] Inhibition of this kinase leads to cell cycle arrest and induction of apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid in various cancer cell lines.
Table 1: Cytotoxicity (IC50) of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 168.78[1][2][3][4][5] |
| SNB-75 | CNS Cancer | Most sensitive cell line tested[3] |
Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (168.78 µM for 24h)
| Cell Cycle Phase | Control (%) | Treated (%) |
| G1 | 51.45[3][5] | 60.68[3][5] |
| S | 22.27[3] | 17.47[3] |
| G2 | 21.34[3] | 18.29[3] |
Table 3: Apoptosis Analysis of MCF-7 Cells Treated with 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (168.78 µM for 24h)
| Treatment | Apoptosis (%) |
| Control | Not specified |
| Doxorubicin (10 µM) | 1.52[3][5] |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | 2.16[3][5] |
Signaling Pathway
The proposed mechanism of action for the related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, involves the inhibition of Aurora A kinase. This kinase plays a crucial role in cell division, and its inhibition leads to cell cycle arrest at the G1 phase and subsequent induction of apoptosis.
Caption: Proposed signaling pathway of Aurora A kinase inhibition.
Experimental Protocols
The following are detailed protocols based on the methodologies used for the analysis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. These can be adapted for the evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the compound.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of the compound on cell cycle distribution.
Workflow Diagram:
Caption: Workflow for cell cycle analysis.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution with RNase
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by the compound.
Workflow Diagram:
Caption: Workflow for apoptosis analysis.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of this compound is lacking, the data from the structurally similar compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, suggests that it may also possess antiproliferative and pro-apoptotic properties. The provided protocols offer a framework for the initial in vitro evaluation of this compound. Future studies should focus on synthesizing and testing this compound to confirm its biological activity and elucidate its precise mechanism of action. Further investigations could include kinase profiling assays to identify specific molecular targets and in vivo studies to assess its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxylic acid derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. Their versatile scaffold allows for structural modifications to optimize potency and selectivity against various biological targets. This document provides detailed application notes and protocols for investigating the potential of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid as a kinase inhibitor.
While specific inhibitory data for this compound against a broad panel of kinases is not extensively available in public literature, this document will leverage data from structurally similar quinoline-4-carboxylic acid derivatives to provide a framework for its evaluation. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.
Potential Kinase Targets and Signaling Pathways
Based on the activity of analogous compounds, potential kinase targets for quinoline-4-carboxylic acid derivatives include Casein Kinase 2 (CK2) , Aurora Kinases , and Sirtuin 3 (SIRT3) . Inhibition of these kinases can modulate critical cellular signaling pathways.
Casein Kinase 2 (CK2) Signaling
CK2 is a constitutively active serine/threonine kinase that plays a role in cell growth, proliferation, and survival. It is known to be involved in several key signaling cascades, including the PI3K/Akt/mTOR, JAK/STAT, and NF-κB pathways.
Aurora Kinase Signaling
Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many cancers.[1] They play a critical role in centrosome duplication, spindle assembly, and chromosome segregation.[1]
SIRT3 Signaling Pathway
SIRT3 is a mitochondrial deacetylase that regulates mitochondrial function and cellular metabolism. It plays a role in oxidative stress response and has been implicated in both promoting and suppressing tumors depending on the context.
Data Presentation: Inhibitory Activity of Structurally Related Compounds
The following table summarizes the inhibitory activity of quinoline-4-carboxylic acid derivatives against various kinases. This data can serve as a benchmark for evaluating this compound.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| 3-Quinoline Carboxylic Acid Derivatives | CK2 | 0.65 - 18.2 | [1] |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Potent Inhibition at 10 µM | [2] |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | SIRT3 | 7.2 | [3] |
| Quinolone Carboxylic Acids | DHODH | 0.00971 - 0.0262 | [4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency of a test compound against a specific protein kinase by measuring the amount of ATP remaining in solution following a kinase reaction.
Materials:
-
This compound
-
Kinase of interest (e.g., CK2, Aurora A)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
DMSO
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for testing.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the luminescence against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The quinoline-4-carboxylic acid scaffold holds significant promise for the development of novel kinase inhibitors. While direct experimental data for this compound is limited, the information and protocols provided herein offer a robust framework for its comprehensive evaluation as a kinase inhibitor. Further studies, including broad kinase screening and cell-based assays, are warranted to elucidate its specific targets, mechanism of action, and therapeutic potential.
References
Application Notes and Protocols: 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid is a specialized chemical compound available for proteomics research.[1] While specific applications are not extensively documented, its chemical structure lends itself to several potential uses in chemical proteomics, particularly in the identification and validation of protein targets. The presence of a quinoline core suggests potential for binding interactions with protein active sites or allosteric pockets, and the carboxylic acid moiety provides a versatile chemical handle for bioconjugation, immobilization, or derivatization into a more reactive probe.
These notes outline a hypothetical, yet scientifically plausible, application of this compound as a fragment-based chemical probe for affinity-based protein profiling and target discovery.
Hypothetical Application: Affinity-Based Target Identification
The core principle of this application is to use this compound as a "bait" to capture and identify its interacting protein partners from a complex biological sample, such as a cell lysate. The carboxylic acid group is key to this workflow, allowing for the covalent attachment of the molecule to a solid support (e.g., agarose beads).
Experimental Workflow
The overall experimental workflow for this application can be summarized in the following steps:
-
Probe Immobilization: Covalently attach this compound to an amine-functionalized solid support via its carboxylic acid group.
-
Affinity Purification: Incubate the immobilized probe with a cell lysate to allow for the binding of target proteins.
-
Washing: Remove non-specifically bound proteins through a series of wash steps.
-
Elution: Elute the specifically bound proteins from the solid support.
-
Protein Identification: Identify the eluted proteins using mass spectrometry-based proteomics.
A diagram of this experimental workflow is presented below:
Caption: Experimental workflow for affinity-based target identification.
Experimental Protocols
Protocol 1: Immobilization of this compound on Amine-Functionalized Agarose Beads
This protocol describes the covalent coupling of the carboxylic acid group of the compound to primary amines on the surface of agarose beads using carbodiimide chemistry.
Materials:
-
This compound
-
Amine-functionalized agarose beads (e.g., AminoLink™ Plus Coupling Resin)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.9% NaCl, pH 4.7
-
Coupling Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.2
-
Wash Buffer: 1X PBS with 0.05% Tween-20
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Dimethylformamide (DMF)
Procedure:
-
Prepare the Compound: Dissolve 5-10 mg of this compound in a minimal amount of DMF. Dilute with Coupling Buffer to a final concentration of 1-2 mg/mL.
-
Prepare the Beads: Wash 1 mL of the amine-functionalized agarose bead slurry with 3 x 1 mL of Activation Buffer. Centrifuge at 1,000 x g for 1 minute between washes and discard the supernatant.
-
Activate the Carboxylic Acid: In a separate tube, dissolve EDC (10 mg) and NHS (5 mg) in 1 mL of Activation Buffer. Immediately add this solution to the prepared compound solution.
-
Couple the Compound to the Beads: Add the activated compound mixture to the washed beads. Incubate on a rotator at room temperature for 2-4 hours.
-
Quench the Reaction: Centrifuge the beads and discard the supernatant. Add 1 mL of Quenching Buffer and incubate for 30 minutes at room temperature to block any unreacted sites.
-
Wash the Beads: Wash the beads with 3 x 1 mL of Wash Buffer to remove any non-covalently bound compound.
-
Store the Beads: Resuspend the beads in 1 mL of Coupling Buffer containing 0.02% sodium azide. Store at 4°C until use.
Protocol 2: Affinity Purification of Target Proteins from Cell Lysate
This protocol details the use of the immobilized probe to capture interacting proteins from a total cell lysate.
Materials:
-
Immobilized this compound beads (from Protocol 1)
-
Control beads (amine-functionalized beads treated with Quenching Buffer only)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cultured cells of interest
-
Wash Buffer: 1X PBS with 0.05% Tween-20 and 150 mM NaCl
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
Procedure:
-
Prepare Cell Lysate: Harvest and lyse cells using standard protocols. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris. Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Pre-clear the Lysate: Add 50 µL of control bead slurry to 1-2 mg of total protein lysate. Incubate on a rotator for 1 hour at 4°C to remove proteins that non-specifically bind to the agarose matrix.
-
Bind Target Proteins: Centrifuge the pre-cleared lysate and transfer the supernatant to a new tube containing 50 µL of the immobilized probe bead slurry. Incubate on a rotator for 2-4 hours at 4°C.
-
Wash the Beads: Centrifuge the beads and discard the supernatant. Wash the beads with 5 x 1 mL of Wash Buffer. Centrifuge at 1,000 x g for 1 minute between each wash.
-
Elute Bound Proteins: Add 100 µL of Elution Buffer to the washed beads. Incubate for 5 minutes at room temperature with gentle vortexing. Centrifuge and collect the supernatant containing the eluted proteins. Neutralize the eluate with 10 µL of 1 M Tris-HCl, pH 8.5.
-
Prepare for Mass Spectrometry: The eluted proteins are now ready for downstream processing, such as SDS-PAGE analysis followed by in-gel digestion, or direct in-solution digestion for LC-MS/MS analysis.
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized to compare the proteins identified using the immobilized probe versus the control beads. A structured table is recommended for clarity.
Table 1: Hypothetical Quantitative Proteomics Data
| Protein ID (UniProt) | Gene Name | Fold Change (Probe/Control) | p-value |
| P01234 | GENE1 | 15.2 | 0.001 |
| Q56789 | GENE2 | 12.8 | 0.003 |
| P98765 | GENE3 | 9.5 | 0.012 |
| ... | ... | ... | ... |
Fold Change represents the ratio of protein abundance in the probe pulldown compared to the control pulldown. A higher fold change indicates a stronger, more specific interaction with the compound.
Signaling Pathway Analysis
Proteins identified with high confidence and significant fold-change can be analyzed for their involvement in known signaling pathways. This can provide insights into the potential mechanism of action of the compound.
Caption: Hypothetical signaling pathway modulation by the compound.
Conclusion
The protocols and workflows described provide a framework for utilizing this compound as a chemical probe in proteomics research. While these applications are based on the chemical properties of the molecule, they represent a robust and widely used approach for the initial stages of drug discovery and target validation. Further experiments would be required to validate any identified protein interactions and to elucidate the precise mechanism of action.
References
Application Notes and Protocols for Determining the Antimicrobial Effects of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental setup to test the antimicrobial effects of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid. The protocols herein are based on established methodologies for antimicrobial susceptibility testing and are intended to ensure reliable and reproducible results.
Introduction
Quinolone carboxylic acids are a class of compounds known for their broad-spectrum antimicrobial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] The subject of this protocol, this compound, is a synthetic quinoline derivative. Due to the increasing prevalence of antibiotic-resistant bacteria, it is crucial to investigate novel antimicrobial agents like this compound.[3] This document outlines the necessary protocols to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as to assess its cytotoxicity against mammalian cells.
Data Presentation
All quantitative data from the antimicrobial and cytotoxicity assays should be summarized in clear and concise tables for straightforward interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Enterococcus faecalis | ATCC 29212 | ||
| Candida albicans | ATCC 90028 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Strain ID | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | |
| Escherichia coli | ATCC 25922 | |
| Pseudomonas aeruginosa | ATCC 27853 | |
| Enterococcus faecalis | ATCC 29212 |
Table 3: Cytotoxicity of this compound on Mammalian Cells
| Cell Line | CC50 (µg/mL) | Positive Control (e.g., Doxorubicin) CC50 (µg/mL) |
| Human embryonic kidney 293 | ||
| Human liver carcinoma |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4]
Materials:
-
This compound (CAS No. 1242336-59-7)[5]
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., from ATCC)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution:
-
Dissolve the test compound in DMSO to a final concentration of 10 mg/mL.
-
-
Preparation of Microorganism Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies into a tube with sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.[4]
-
This will create a range of decreasing concentrations of the test compound.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[4]
-
-
Reading the Results:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh nutrient agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3: Cytotoxicity Assay (MTT Assay)
Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with the mammalian cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for antimicrobial and cytotoxicity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. apec.org [apec.org]
- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation of a stock solution of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid, a compound of interest in various research and drug development applications.
Introduction
This compound is a quinoline derivative. Compounds within this class are noted for their diverse biological activities and are frequently investigated in pharmaceutical research. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This guide outlines the recommended procedures for dissolving and storing this compound.
Physicochemical and Safety Data
A summary of the known quantitative data for this compound and general data for similar quinoline-4-carboxylic acid derivatives is presented below.
| Property | Value/Information | Source |
| Molecular Formula | C₁₆H₉BrFNO₂ | N/A |
| Molecular Weight | 346.15 g/mol | N/A |
| Appearance | Solid (form may vary) | N/A |
| Aqueous Solubility | Generally low | General knowledge for quinoline-4-carboxylic acids |
| Organic Solvent Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) | General knowledge for quinoline-4-carboxylic acids |
| pKa (estimated) | 3-5 (for the carboxylic acid group) | Based on similar quinoline-4-carboxylic acid structures[1] |
| Storage | Store at -20°C for long-term stability. Protect from light. | General recommendation for similar compounds |
| Safety | May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE). | Based on safety data for similar compounds |
Experimental Protocols
Materials and Equipment
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for many biological assays.
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out a precise amount of the compound (e.g., 3.46 mg to make 1 mL of a 10 mM solution).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For 3.46 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all solid has dissolved. If particulates remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid dissolution but should be used with caution to avoid degradation.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light. It is recommended to use freshly prepared solutions for experiments, as the stability of similar compounds in DMSO may be limited over extended periods.
Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
Logical Relationship for Solubility Enhancement
Caption: Conceptual diagram of methods to improve the solubility of quinoline-4-carboxylic acid derivatives.
References
Application Notes and Protocols for the Purification of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid, a key intermediate in pharmaceutical research. The following methods are described: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC).
Introduction
This compound is a heterocyclic compound with potential applications in drug discovery. Its synthesis, often via Pfitzinger or Doebner reactions, can result in various impurities, including unreacted starting materials, isomers, and by-products.[1][2] Effective purification is crucial to ensure the compound's identity, purity, and suitability for subsequent biological assays and development. This document outlines three common and effective purification techniques.
Data Presentation: Comparison of Purification Techniques
The selection of a purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. The following table summarizes typical performance metrics for the described techniques based on data for similar bromoquinoline derivatives.[3]
| Purification Technique | Typical Purity | Typical Yield | Typical Recovery | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | 70-90% | High | Simple, cost-effective, scalable | Can be time-consuming, risk of "oiling out" |
| Column Chromatography | >98% | 60-85% | Moderate | Good for separating closely related impurities | Can be labor-intensive, potential for compound degradation on silica |
| Preparative HPLC | >99% | 50-80% | Moderate | High resolution, suitable for difficult separations | Expensive, requires specialized equipment, lower capacity |
Experimental Protocols
Recrystallization
Recrystallization is a robust method for purifying crystalline solids.[4][5] The principle relies on the differential solubility of the compound and its impurities in a given solvent at high and low temperatures.
Protocol:
-
Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a test solvent and observe solubility at room temperature. A good solvent will show poor solubility at room temperature but high solubility when heated.[6]
-
Potential single solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and toluene.[6]
-
Binary (mixed) solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be effective.[6][7] To use a binary system, dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until turbidity appears.[6]
-
-
Dissolution:
-
In an Erlenmeyer flask, add the crude compound and the minimum amount of the chosen hot solvent required for complete dissolution.[4]
-
-
Hot Filtration (Optional):
-
Crystallization:
-
Isolation and Washing:
-
Drying:
-
Dry the purified crystals under vacuum.
-
Troubleshooting: If the compound "oils out" (separates as a liquid), try reducing the cooling rate, using a more dilute solution, or changing the solvent system.[6]
Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase.[3][8]
Protocol:
-
Mobile Phase Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using various solvent systems (e.g., mixtures of ethyl acetate and hexane or dichloromethane) to find a system that provides good separation of the desired compound from impurities. Aim for an Rf value of 0.3-0.4 for the target compound.[8]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a glass column and allow it to pack evenly. Add a layer of sand on top of the silica bed.[3]
-
Note on Silica Deactivation: For basic compounds like quinolines, which can degrade on acidic silica gel, it is recommended to deactivate the silica. This can be done by preparing the silica slurry in an eluent containing 0.5-2% triethylamine.[8] Alternatively, a less acidic stationary phase like neutral or basic alumina can be used.[8]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude compound in a minimal amount of a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[3]
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully add it to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column and apply pressure to maintain a steady flow.
-
Gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), can improve separation.[8]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the compound using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique used to isolate pure compounds from a mixture.[9] It is particularly useful for separating closely related impurities or for final polishing of a compound to achieve very high purity.
Protocol:
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical HPLC system first.
-
Column: A reversed-phase C18 column is a common choice for aromatic carboxylic acids.[10]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier.[10][11]
-
Modifier: For acidic compounds, adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) to the mobile phase can improve peak shape.[10][12] The choice of acid can affect the retention time.[12]
-
Optimize the gradient (the change in the ratio of organic solvent to water over time) to achieve good separation of the target compound from all impurities.
-
-
Scale-Up to Preparative HPLC:
-
Transfer the optimized analytical method to a preparative HPLC system equipped with a larger column of the same stationary phase.
-
Adjust the flow rate and injection volume according to the larger column dimensions.
-
-
Purification Run:
-
Dissolve the crude or partially purified compound in a suitable solvent (ideally the initial mobile phase).
-
Inject the sample onto the preparative HPLC column.
-
Monitor the elution using a UV detector.
-
-
Fraction Collection:
-
Collect the fraction(s) corresponding to the peak of the pure this compound. Automated fraction collectors can be programmed to collect peaks based on retention time or UV signal.[10]
-
-
Solvent Removal and Product Isolation:
-
Combine the pure fractions.
-
Remove the bulk of the organic solvent using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with an appropriate organic solvent to isolate the final product.
-
Mandatory Visualizations
References
- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. benchchem.com [benchchem.com]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. tarosdiscovery.com [tarosdiscovery.com]
- 11. labcompare.com [labcompare.com]
- 12. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
Application Notes and Protocols for In Vitro Evaluation of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Quinoline-4-carboxylic acid derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them promising candidates in drug discovery and development.[1] This scaffold is a cornerstone in medicinal chemistry, with derivatives showing potential as anticancer, antibacterial, antimalarial, and anti-inflammatory agents.[1][2] The diverse biological activities of these compounds often stem from their ability to interact with various cellular targets, including enzymes crucial for cell signaling and epigenetic regulation, such as histone deacetylases (HDACs) and sirtuins (SIRTs).[1][3]
This document provides detailed protocols for the in vitro evaluation of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid , a specific derivative of this class. The following experimental designs are intended to characterize its potential as an anticancer agent by assessing its cytotoxic effects, its ability to induce apoptosis, and its impact on a key cancer-related signaling pathway.
Experimental Workflow
The following diagram outlines the suggested experimental workflow for the in vitro characterization of this compound.
Caption: Experimental workflow for in vitro characterization.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.
Protocol
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media until they reach 80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (DMSO, at the same final concentration as the highest compound concentration) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Hypothetical Data Presentation
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | Vehicle Control (DMSO) | 100 ± 4.5 | \multirow{6}{}{15.2} |
| 1 | 92.3 ± 5.1 | ||
| 5 | 75.8 ± 6.2 | ||
| 10 | 58.1 ± 4.9 | ||
| 25 | 35.4 ± 3.8 | ||
| 50 | 18.9 ± 2.5 | ||
| A549 | Vehicle Control (DMSO) | 100 ± 5.2 | \multirow{6}{}{28.7} |
| 1 | 95.1 ± 4.8 | ||
| 5 | 81.2 ± 5.5 | ||
| 10 | 65.7 ± 6.1 | ||
| 25 | 42.3 ± 4.3 | ||
| 50 | 25.6 ± 3.1 | ||
| HCT116 | Vehicle Control (DMSO) | 100 ± 3.9 | \multirow{6}{*}{12.5} |
| 1 | 89.5 ± 4.3 | ||
| 5 | 68.4 ± 5.8 | ||
| 10 | 52.1 ± 4.7 | ||
| 25 | 29.8 ± 3.5 | ||
| 50 | 15.2 ± 2.1 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify the induction of apoptosis by this compound.
Protocol
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at its predetermined IC50 concentration for 24 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use FITC signal detector (FL1) and PI signal detector (FL2) to identify cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Hypothetical Data Presentation
| Treatment | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) |
| Vehicle Control (MCF-7) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| Compound (IC50, 24h) | 60.7 ± 3.5 | 25.8 ± 2.9 | 10.3 ± 1.7 | 3.2 ± 0.9 |
Western Blot Analysis of the MAPK/ERK Signaling Pathway
This protocol investigates the effect of this compound on the phosphorylation of key proteins in the MAPK/ERK signaling pathway, a pathway often dysregulated in cancer.
Protocol
-
Cell Treatment and Lysis:
-
Treat cells with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a hypothetical mechanism where this compound inhibits the MAPK/ERK signaling pathway, leading to a decrease in cell proliferation and survival.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
The protocols outlined in this document provide a foundational framework for the in vitro investigation of this compound as a potential anticancer agent. The quinoline-4-carboxylic acid scaffold is a well-established privileged structure in medicinal chemistry, and a systematic evaluation of its derivatives is crucial for the development of novel therapeutics.[4] The presented methodologies for assessing cytotoxicity, apoptosis induction, and impact on cell signaling pathways will enable researchers to effectively characterize the biological activity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid is a quinoline derivative with potential applications in pharmaceutical research. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note presents a detailed protocol for a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of this compound. While specific methods for this exact analyte are not widely published, the following protocol is based on established analytical principles for quinoline carboxylic acid derivatives and other carboxylic acid-containing compounds.[1][2][3]
Methodology
The quantification of this compound can be effectively achieved using reversed-phase HPLC coupled with a triple quadrupole mass spectrometer.[4] The method involves a straightforward sample preparation procedure followed by a rapid and selective LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Experimental Protocols
1. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
-
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. HPLC-MS/MS Conditions
The following table outlines the recommended HPLC and mass spectrometry conditions. These parameters may require optimization for specific instrumentation.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Gradient | 0-1 min: 20% B, 1-5 min: 20-80% B, 5-6 min: 80% B, 6-6.1 min: 80-20% B, 6.1-8 min: 20% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
3. MRM Transitions
The specific MRM transitions for this compound (Molecular Weight: 346.15 g/mol ) would need to be determined by infusing a standard solution into the mass spectrometer. Hypothetical transitions are provided below for guidance.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 346.0 | 302.0 (loss of COOH) | 25 (Hypothetical) |
| 348.0 (Isotope) | 304.0 (Isotope) | 25 (Hypothetical) | |
| Internal Standard (e.g., Carbutamide) | 272.1 | 155.1 | 20 (Hypothetical) |
Data Presentation
The performance of the analytical method should be validated according to regulatory guidelines. The following table summarizes the expected quantitative performance parameters for the analysis of this compound.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (% RSD) | < 15% (< 20% at LOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Conclusion
The proposed HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocol and expected performance characteristics serve as a valuable resource for researchers and scientists in the field of drug development. The method's high selectivity and sensitivity make it suitable for a wide range of applications, from early discovery to preclinical and clinical studies. Further optimization and validation will be necessary to adapt this method to specific laboratory instrumentation and matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic Acid for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxylic acids represent a versatile class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] The core structure of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid presents multiple opportunities for chemical modification to enhance its therapeutic potential. Derivatization of the carboxylic acid group at the 4-position into esters and amides is a common and effective strategy to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which can lead to improved biological activity and pharmacokinetic profiles.
This document provides detailed protocols for the synthesis of ester and amide derivatives of this compound. It also summarizes the biological activities of analogous compounds and explores the underlying mechanisms of action, offering a guide for the development of novel therapeutic agents based on this scaffold.
Data Presentation: Biological Activity of Quinoline-4-Carboxylic Acid Derivatives
The following tables summarize the biological activities of various 2-phenylquinoline-4-carboxylic acid derivatives to provide a comparative basis for the newly synthesized compounds.
Table 1: Anticancer Activity of Selected 2-Phenylquinoline-4-Carboxylic Acid Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| D28 | Carboxamide | K562 (Leukemia) | 24.45 | HDAC3 Inhibition | [2] |
| Brequinar Analog | Carboxylic Acid | - | 0.250 ± 0.11 | DHODH Inhibition | [3] |
| Compound 41 | Carboxylic Acid | - | 0.0097 ± 0.0014 | DHODH Inhibition | [3] |
| Compound 43 | Carboxylic Acid | - | 0.0262 ± 0.0018 | DHODH Inhibition | [3] |
Table 2: Antibacterial Activity of Selected 2-Phenylquinoline-4-Carboxylic Acid Derivatives
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a4 | Carboxamide | Staphylococcus aureus | 64 | [1] |
| 5a7 | Carboxamide | Escherichia coli | 128 | [1] |
Experimental Protocols
General Synthesis of this compound
The parent compound can be synthesized via the Doebner reaction, a well-established method for preparing 2-aryl-quinoline-4-carboxylic acids.[1][3]
Protocol 1: Synthesis of this compound
-
Reactant Mixture: In a round-bottom flask, combine 4-bromoaniline (1 equivalent), 4-fluorobenzaldehyde (1 equivalent), and pyruvic acid (1.2 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux for 6-8 hours.
-
Work-up: After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Derivatization of the Carboxylic Acid Group
The carboxylic acid at the 4-position is a key handle for derivatization.
Protocol 2: Synthesis of Amide Derivatives
This protocol is adapted from established methods for the synthesis of quinoline-4-carboxamides.[4]
-
Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Coupling: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Work-up: Pour the reaction mixture into ice-cold water. Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.
Protocol 3: Synthesis of Ester Derivatives
This protocol is based on standard Fischer esterification procedures for quinoline-4-carboxylic acids.
-
Reaction Mixture: Suspend this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualizations
Signaling Pathway
Quinoline derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway.[5][6]
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid. The guidance aims to improve reaction yields and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Doebner reaction.[1][2] This is a three-component reaction involving a substituted aniline (4-bromoaniline), an aldehyde (4-fluorobenzaldehyde), and pyruvic acid.[1] Variations of this reaction, such as the Doebner hydrogen-transfer reaction, have been developed to improve yields, especially when using anilines with electron-withdrawing groups.[1] An alternative, though sometimes limited by commercially available starting materials, is the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound.[3]
Q2: Why am I getting a very low yield when using 4-bromoaniline in a conventional Doebner reaction?
A2: Anilines with electron-withdrawing substituents, such as the bromine atom in 4-bromoaniline, are known to be less reactive and often result in low yields under traditional Doebner reaction conditions.[1][4] To overcome this, a modified approach like the Doebner hydrogen-transfer reaction may be more effective.[1] Optimization of the catalyst and reaction conditions is crucial for anilines with such electronic properties.[1][5]
Q3: What are the most common side reactions in this synthesis, and how can they be minimized?
A3: A significant side reaction, particularly in the Doebner and Doebner-von Miller syntheses, is the acid-catalyzed polymerization of the aldehyde and/or pyruvic acid, leading to tar formation and a substantial decrease in yield.[4][6][7] To mitigate this, consider the following strategies:
-
Gradual Addition of Reactants: Slowly adding the aldehyde or pyruvic acid to the reaction mixture can maintain a low concentration of these reagents, favoring the desired reaction over polymerization.[4]
-
Temperature Control: Excessive heat can accelerate tar formation. It is important to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[4][6]
-
Catalyst Optimization: While strong acids are often necessary, excessively harsh conditions can promote unwanted side reactions. A comparative study of different Brønsted and Lewis acids can help identify the optimal catalyst.[1][4]
Q4: My final product is contaminated with a partially hydrogenated quinoline derivative. How can I resolve this?
A4: The final step in the Doebner-von Miller synthesis pathway is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[4] If this oxidation is incomplete, the isolated product will be contaminated. To address this, ensure that the reaction conditions (e.g., presence of an oxidizing agent, reaction time) are sufficient for complete oxidation.[4] If dihydroquinoline impurities are still present in the final product, a post-reaction oxidation step using a suitable oxidizing agent like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ (Manganese dioxide) may be necessary.[4]
Troubleshooting Guide
| Problem | Symptom(s) | Potential Root Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | Little or no desired product is isolated after work-up. | 1. Unsuitable Reaction Conditions: Conventional Doebner conditions are not effective for the electron-deficient 4-bromoaniline.[1][5]2. Catalyst Inactivity: The chosen acid catalyst is not optimal for this specific transformation.3. Decomposition of Starting Materials or Product: Harsh reaction conditions (e.g., excessive heat) can lead to degradation.[6] | 1. Adopt a Modified Protocol: Utilize a Doebner hydrogen-transfer reaction protocol, which is better suited for anilines with electron-withdrawing groups.[1]2. Screen Catalysts: Test different Lewis acids (e.g., BF₃·THF, ZnCl₂, SnCl₄) or Brønsted acids (e.g., p-TsOH, HCl, H₂SO₄) to find the most effective one.[1][4][8]3. Optimize Temperature: Lower the reaction temperature and monitor for any signs of decomposition.[6] |
| Significant Tar/Polymer Formation | The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult. | 1. Acid-Catalyzed Polymerization: The aldehyde and/or pyruvic acid are polymerizing under the strong acidic conditions.[4][6][7] | 1. Use a Biphasic Solvent System: Sequestering the aldehyde in an organic phase (e.g., toluene) can reduce its self-polymerization in the acidic aqueous phase.[4]2. Gradual Reagent Addition: Add the 4-fluorobenzaldehyde and pyruvic acid dropwise to the heated solution of 4-bromoaniline.[4]3. Control Temperature: Maintain the lowest effective reaction temperature to minimize polymerization.[4][7] |
| Product Purification Challenges | The crude product is difficult to purify, and multiple impurities are observed by TLC or NMR. | 1. Incomplete Reaction: The reaction may not have gone to completion, leaving starting materials.2. Formation of Side Products: Besides tar, other side products may have formed.3. Incomplete Oxidation: Presence of dihydroquinoline intermediates.[4] | 1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and ensure all starting materials are consumed.2. Optimize Work-up: After cooling, carefully dilute the reaction mixture with water and then basify with a concentrated NaOH solution to precipitate the crude product.[6]3. Post-Reaction Oxidation: If dihydroquinoline impurities are present, consider an additional oxidation step.[4]4. Recrystallization/Chromatography: Purify the crude product by recrystallization from a suitable solvent or by column chromatography. |
Optimized Experimental Protocol (Doebner Hydrogen-Transfer Reaction)
This protocol is adapted from methodologies developed for anilines with electron-withdrawing groups.[1]
Reagents:
-
4-Bromoaniline
-
4-Fluorobenzaldehyde
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)[1]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1.0 equiv.) and 4-fluorobenzaldehyde (1.1 equiv.) in acetonitrile.
-
To this solution, add BF₃·OEt₂ or BF₃·THF (0.5-1.0 equiv.) and stir the mixture at 65 °C for 1 hour.[1]
-
In a separate flask, dissolve pyruvic acid (1.0-1.2 equiv.) in acetonitrile.
-
Add the pyruvic acid solution dropwise to the reaction mixture over a period of 2-3 hours while maintaining the temperature at 65 °C.[1]
-
After the addition is complete, continue to stir the reaction mixture at 65 °C for an additional 18-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and then with a cold non-polar solvent (e.g., hexane or ether) to remove non-polar impurities.
-
The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Process Visualization
The following diagram illustrates the general workflow for the synthesis of this compound via the Doebner reaction.
Caption: Workflow for the synthesis of the target quinoline-4-carboxylic acid.
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Question: We are observing very low yields or no formation of this compound. What are the potential causes and solutions?
Answer: Low or no yield in the synthesis of this quinoline derivative, typically prepared via a Doebner or Pfitzinger-type reaction, can stem from several factors:
-
Inappropriate Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. For instance, in the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid, using an incompatible solvent can hinder the reaction. Similarly, in the Pfitzinger reaction (condensation of an isatin with a carbonyl compound), excessively high temperatures can lead to degradation of starting materials or intermediates.
-
Poor Quality of Reagents: Ensure the purity of your starting materials: 4-bromoaniline, 4-fluorobenzaldehyde (for Doebner), pyruvic acid (or its ester), and any catalysts. Impurities can interfere with the reaction mechanism.
-
Substituent Effects: The presence of the electron-withdrawing bromine and fluorine atoms on the aniline and phenyl rings, respectively, can decrease the nucleophilicity of the aniline nitrogen, potentially slowing down the initial condensation step.[1] Using a suitable acid catalyst, such as trifluoroacetic acid, can help to activate the carbonyl group and promote the reaction.
-
Incomplete Cyclization: Halogenated anilines can sometimes lead to incomplete cyclization, resulting in the formation of open-chain intermediates that do not proceed to the final quinoline product. Careful control of reaction time and temperature is necessary to drive the reaction to completion.
Recommended Actions:
-
Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time. Consider microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times in some Pfitzinger reactions.
-
Verify Reagent Quality: Use freshly purified reagents. 4-Bromoaniline can be recrystallized, and aldehydes should be checked for oxidation to the corresponding carboxylic acid.
-
Catalyst Screening: If employing a Doebner-type synthesis, screen different acid catalysts (e.g., trifluoroacetic acid, p-toluenesulfonic acid) to find the most effective one for your specific substrates.
Issue 2: Formation of Significant Side Products
Question: Our reaction mixture shows multiple spots on TLC, indicating the formation of several side products. What are the likely side reactions and how can we minimize them?
Answer: The formation of side products is a common challenge in quinoline synthesis. The following are potential side reactions in the synthesis of this compound:
-
Decarboxylation: Quinoline-4-carboxylic acids can undergo decarboxylation, especially at elevated temperatures, to yield the corresponding quinoline without the carboxylic acid group.[2] This is a significant issue if the reaction requires high heat for an extended period.
-
Alternative Cyclization: In some cases, particularly with substituted anilines, alternative cyclization pathways can occur. For instance, the Doebner reaction with 2-chloro-5-aminopyridine has been reported to yield a pyrrolidine derivative instead of a quinoline.[3] While this is less likely with 4-bromoaniline, it highlights the possibility of unexpected cyclization products.
-
Self-Condensation of Pyruvic Acid: In the Doebner reaction, pyruvic acid can undergo self-condensation, especially under basic conditions, which can compete with the desired reaction pathway.[2]
-
Formation of Tar-like Substances: Pfitzinger reactions, in particular, are known to produce tarry byproducts if the reactants are mixed improperly or if the reaction is not carefully controlled.[4] Adding the ketone component after the initial ring-opening of isatin with a base can help mitigate this.[4]
-
Nucleophilic Aromatic Substitution (SNAr): The presence of a fluorine atom on the phenyl ring makes it susceptible to nucleophilic aromatic substitution, especially under harsh basic conditions and high temperatures.[5] This could lead to the displacement of the fluorine atom by hydroxide or other nucleophiles present in the reaction mixture.
Recommended Actions:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize decarboxylation and other temperature-induced side reactions.
-
Order of Reagent Addition: In a Pfitzinger-type synthesis, first react the isatin with the base to form the isatinate before adding the carbonyl compound.[4] This can prevent the formation of tars.
-
pH Control: Carefully control the pH of the reaction mixture. The Pfitzinger reaction is typically carried out under basic conditions, while the Doebner reaction is acid-catalyzed. Deviations from the optimal pH can promote side reactions.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this compound, the Doebner or the Pfitzinger reaction?
A1: Both the Doebner and Pfitzinger reactions are viable routes for the synthesis of quinoline-4-carboxylic acids. The choice often depends on the availability of starting materials. The Pfitzinger reaction, which uses a substituted isatin and a ketone, offers a convergent approach.[6][7] The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[3] For this specific target molecule, a Pfitzinger approach would involve reacting a 5-bromoisatin with 4-fluoroacetophenone. A Doebner approach would utilize 4-bromoaniline, 4-fluorobenzaldehyde, and pyruvic acid. The Pfitzinger reaction may offer better control over the substitution pattern on the quinoline ring.
Q2: How can I effectively purify the final product from the reaction mixture?
A2: Purification typically involves the following steps:
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Work-up: After the reaction is complete, the mixture is often cooled, and the solvent is removed. The residue is then dissolved in water to form the salt of the carboxylic acid.
-
Extraction: The aqueous solution can be washed with an organic solvent (e.g., diethyl ether) to remove neutral impurities.[8]
-
Precipitation: The aqueous layer is then cooled and acidified (e.g., with dilute HCl or acetic acid) to a pH of 4-5 to precipitate the carboxylic acid.[8]
-
Filtration and Washing: The solid product is collected by filtration, washed with cold water to remove any remaining salts, and then dried.[8]
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[8]
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes, standard laboratory safety practices should be followed. Additionally:
-
Corrosive Reagents: Strong acids (e.g., trifluoroacetic acid) and bases (e.g., potassium hydroxide) are often used and are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Volatile and Flammable Solvents: Many organic solvents used in these reactions are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
High Temperatures: Reactions may require heating, so use appropriate heating mantles and condensers to prevent solvent loss and potential hazards.
Quantitative Data Summary
| Parameter | Doebner Reaction | Pfitzinger Reaction | Notes |
| Typical Yields | Can be low with electron-deficient anilines[1] | Generally moderate to good | Yields are highly substrate and condition dependent. |
| Reaction Temperature | Often requires heating | Typically refluxing in a suitable solvent[9] | High temperatures can lead to side reactions like decarboxylation. |
| Key Reagents | Aniline, aldehyde, pyruvic acid[3] | Isatin, carbonyl compound, base[7] | Purity of reagents is critical for good yields. |
Experimental Protocols
General Protocol for Pfitzinger Synthesis of this compound:
-
In a round-bottom flask, dissolve 5-bromoisatin in an aqueous solution of potassium hydroxide (33%).
-
Stir the mixture at room temperature until the color changes, indicating the formation of the potassium salt of the corresponding isatinic acid.
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To this solution, add 4-fluoroacetophenone.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the bulk of the solvent under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove unreacted ketone.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the purified this compound.
Visualizations
Caption: Synthetic pathway and potential side reactions in the Doebner synthesis.
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
Welcome to the technical support center for 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered during in vitro assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Troubleshooting Guide: Compound Precipitation
Encountering precipitation of this compound in your aqueous assay buffers can compromise the accuracy and reliability of your experimental results. The following guide will help you identify the potential causes and implement effective solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of the compound exceeds its solubility in the aqueous medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific assay buffer.[1] |
| Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous buffer. | Perform serial dilutions. Add the compound stock solution dropwise to the pre-warmed (e.g., 37°C) assay buffer while gently vortexing.[1][2] | |
| The temperature of the aqueous buffer is too low, reducing the compound's solubility. | Always use pre-warmed (37°C) buffers for your experiments.[1][2] | |
| Precipitation Over Time | The compound is unstable in the assay medium over the duration of the experiment. | Test the compound's stability in the specific medium over the intended experimental time frame. |
| The pH of the medium has shifted due to cellular metabolism or CO2 environment in an incubator. | Ensure your medium is adequately buffered (e.g., with HEPES). Test the compound's solubility at different pH values to assess its sensitivity.[2] | |
| The compound is sensitive to freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Before use, warm the stock to room temperature and vortex to ensure it is fully dissolved.[2] | |
| Cloudy or Turbid Media | Fine particulate precipitation is occurring. | Examine a sample under a microscope to confirm the presence of a precipitate. If confirmed, follow the solutions for immediate precipitation.[2] |
| The compound is interacting with components in the media, such as salts or proteins. | Evaluate the compound's solubility in a simpler buffer (e.g., PBS) to determine if media components are the cause of precipitation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: For initial solubilization, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.[1] Always use anhydrous DMSO to avoid introducing water, which can reduce the compound's solubility in the stock solution.[2]
Q2: How can I determine the maximum soluble concentration of the compound in my specific assay buffer?
A2: To determine the maximum soluble concentration, you can perform a simple solubility test. Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Then, create a series of dilutions of this stock solution in your assay buffer. The highest concentration that remains clear of any visible precipitate after a defined incubation period under your experimental conditions is the maximum soluble concentration.[1]
Q3: The compound is a carboxylic acid. How does pH affect its solubility?
A3: As a quinoline-4-carboxylic acid, this compound is an ionizable molecule. The solubility of such compounds is often pH-dependent.[3][4] Carboxylic acids are generally more soluble at a higher pH (alkaline conditions) where they are deprotonated and exist as a more soluble salt form. It is advisable to assess the compound's solubility across a range of pH values relevant to your experimental setup.[5]
Q4: Are there alternative formulation strategies to improve the solubility of this compound?
A4: Yes, several formulation strategies can enhance the solubility of poorly water-soluble drugs.[5][6] These include the use of co-solvents, cyclodextrins, and surfactants.[5][7]
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Co-solvents: These are water-miscible organic solvents that can increase the solubility of nonpolar compounds.[8][9]
-
Cyclodextrins: These can form inclusion complexes with the compound, effectively increasing its aqueous solubility.[7][10] The combination of co-solvents and cyclodextrins can sometimes have a synergistic effect on solubility.[7][11]
-
Surfactants: These can form micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous solutions.[5]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[1]
-
Create an Intermediate Dilution: Pre-warm your complete assay buffer to the experimental temperature (e.g., 37°C).[1] Prepare an intermediate dilution of the stock solution in the pre-warmed buffer.
-
Prepare Final Working Concentrations: Perform serial dilutions from the intermediate dilution to achieve your desired final concentrations. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.5%) to avoid solvent-induced artifacts or toxicity in cell-based assays.[1][2]
Protocol 2: Solubility Enhancement using Co-solvents
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Select a Co-solvent: Common co-solvents for in vitro assays include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[8]
-
Prepare Co-solvent/Buffer Mixtures: Prepare various mixtures of your chosen co-solvent and your aqueous assay buffer (e.g., 5%, 10%, 20% co-solvent in buffer).
-
Determine Solubility: Add an excess amount of this compound to each co-solvent/buffer mixture.
-
Equilibrate: Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved compound. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 3: Solubility Enhancement using Cyclodextrins
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Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[11]
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Determine Solubility (Phase Solubility Study): Add an excess amount of this compound to each cyclodextrin solution.
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Equilibrate and Analyze: Follow steps 4 and 5 from the co-solvent protocol to determine the compound's solubility at each cyclodextrin concentration. The increase in solubility with increasing cyclodextrin concentration will indicate the formation of an inclusion complex.
Visualizing Experimental Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams have been generated.
Caption: A troubleshooting workflow for addressing compound precipitation in assays.
Caption: Decision tree for selecting a solubility enhancement strategy.
Caption: Inhibition of a hypothetical kinase signaling pathway by the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The synthesis of 2-aryl-quinoline-4-carboxylic acids, such as the target compound, is typically achieved through the Doebner reaction . This is a three-component reaction involving a substituted aniline, an aldehyde, and pyruvic acid.[1][2][3][4] In the case of this compound, the likely starting materials are 4-bromoaniline, 4-fluorobenzaldehyde, and pyruvic acid.
An alternative route is the Pfitzinger reaction , which involves the reaction of isatin with a carbonyl compound containing an α-methylene group.[1][5][6] For the target molecule, this would involve the reaction of 5-bromoisatin with 4-fluoroacetophenone.
Q2: I am getting a very low yield in my Doebner reaction. What are the common causes and how can I improve it?
Low yields in the Doebner reaction are a common issue, often stemming from the use of anilines with electron-withdrawing groups, which can decrease their nucleophilicity.[2][3] Other factors include side reactions, improper reaction conditions, and decomposition of reactants or products.
Troubleshooting & Optimization Strategies:
-
Catalyst Selection: The reaction is acid-catalyzed. While traditional methods use Brønsted acids, Lewis acids like BF₃·THF, tin tetrachloride, or scandium(III) triflate can be more effective, especially for less reactive anilines.[2][3][7][8]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Acetonitrile (MeCN) has been shown to be a good solvent for this reaction.[2][3]
-
Temperature Control: The reaction often requires heating.[9] Optimization of the reaction temperature is crucial; it should be high enough to drive the reaction forward but not so high as to cause decomposition. A typical temperature range is 65-80°C.[2][3]
-
Slow Addition of Pyruvic Acid: Adding pyruvic acid dropwise can help to control the reaction rate, suppress its decomposition at high temperatures, and minimize the formation of impurities, thereby improving the yield.[2][3][10]
-
Microwave Irradiation: The use of microwave irradiation can sometimes reduce reaction times and improve yields compared to conventional heating.[1]
Q3: My reaction mixture is turning into a dark, tarry mess. How can I prevent this?
Tar formation is a frequent problem in quinoline synthesis, particularly under harsh acidic conditions which can lead to polymerization of the reactants and intermediates.[10][11][12]
Troubleshooting & Optimization Strategies:
-
Control of Acidity: While an acid catalyst is necessary, excessively strong acidic conditions can promote polymerization. Experiment with different acid catalysts and their concentrations.[8]
-
Biphasic Reaction Medium: Sequestering the aldehyde in an organic phase can significantly reduce its polymerization and increase the yield of the desired quinoline.[11][12]
-
Moderating Agents: In related quinoline syntheses like the Skraup reaction, moderators such as ferrous sulfate are used to control the exothermic nature of the reaction and reduce charring.[11][12] This principle could be adapted to the Doebner reaction.
Q4: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A common byproduct in the Doebner reaction is a reduced imine species.[2][3] The formation of this byproduct can be suppressed by adjusting the stoichiometry of the reactants. Increasing the equivalents of the aniline and aldehyde can sometimes improve the yield of the desired quinoline.[2][3]
Q5: How can I purify the final product, this compound?
The purification of quinoline-4-carboxylic acids typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is cooled, and the solvent may be removed under reduced pressure.
-
Extraction: The residue is often taken up in water, and the pH is adjusted to be basic (pH 8-9) with a solution like sodium bicarbonate to dissolve the carboxylic acid as its salt. This aqueous solution is then washed with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.
-
Precipitation: The aqueous layer is then acidified with an acid like 1M HCl to precipitate the desired carboxylic acid.
-
Isolation: The solid product is collected by vacuum filtration, washed with water, and dried.[10]
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent, such as N,N-dimethylformamide (DMF).[13]
Experimental Protocols
General Protocol for the Doebner Reaction
This is a generalized protocol that should be optimized for the specific synthesis of this compound.
Materials:
-
4-bromoaniline
-
4-fluorobenzaldehyde
-
Pyruvic acid
-
BF₃·THF (or another suitable Lewis acid)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of 4-bromoaniline and 4-fluorobenzaldehyde in acetonitrile, add the BF₃·THF catalyst.
-
Stir the reaction mixture at 65°C for 1 hour.
-
Add a solution of pyruvic acid in acetonitrile dropwise to the reaction mixture.
-
Continue to stir the reaction mixture at 65°C for 20-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, follow the purification protocol outlined in Q5.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Doebner-type Reaction
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | H₂NSO₃H | EtOH | Reflux | Low | [2][3] |
| 2 | BF₃·THF (1.0) | MeCN | 65 | Moderate | [2][3] |
| 3 | BF₃·THF (0.5) | MeCN | 65 | 84 | [2][3] |
| 4 | BF₃·Et₂O (0.5) | MeCN | 65 | 86 | [2][3] |
This table is based on data for the synthesis of a substituted quinoline-4-carboxylic acid from an electron-deficient aniline and is intended to be illustrative of the optimization process.[2][3]
Visualizations
Logical Workflow for Troubleshooting Low Yield in Doebner Reaction
Caption: Troubleshooting workflow for low yield in the Doebner reaction.
Simplified Doebner Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants [mdpi.com]
- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
how to prevent degradation of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid in storage
This technical support center provides guidance on the proper storage and handling of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure, a substituted quinoline carboxylic acid, the primary factors that can lead to degradation are exposure to light (photodegradation), high temperatures (thermal degradation), oxidizing agents (oxidative degradation), and potentially hydrolysis under certain pH conditions. Halogenated aromatic compounds can also be susceptible to dehalogenation under specific conditions.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to keep this compound in a cool, dark, and dry place. Specifically, storage at -20°C in a tightly sealed container is advisable.[1] To minimize exposure to moisture and oxygen, flushing the container with an inert gas like argon or nitrogen before sealing can further enhance stability.[1]
Q3: How can I monitor the purity of my stored this compound over time?
A3: The purity of the compound can be monitored using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.[2] A reversed-phase C18 column is often a good starting point for quinoline derivatives. The appearance of new peaks or a decrease in the area of the main peak in the chromatogram would indicate degradation. Mass spectrometry (MS) can be coupled with HPLC to identify potential degradation products.[2]
Q4: What are the potential degradation pathways for this molecule?
A4: While specific degradation pathways for this exact molecule are not extensively documented, based on the chemistry of quinolines and related compounds, potential degradation pathways include:
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Photodegradation: UV light can induce the formation of reactive oxygen species that can attack the quinoline ring, leading to hydroxylation or ring opening.[3][4][5]
-
Oxidative Degradation: Strong oxidizing agents can lead to the formation of N-oxides or degradation of the quinoline and phenyl rings.[6][7]
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Decarboxylation: Although generally stable, the carboxylic acid group might be susceptible to decarboxylation under high heat.
-
Dehalogenation: The bromo-substituent could potentially be removed under reductive conditions or certain photochemical reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Photodegradation or oxidation due to light and/or air exposure. | Store the compound in an amber vial or a container protected from light. Store under an inert atmosphere (argon or nitrogen). |
| Appearance of new, smaller peaks in HPLC analysis | Degradation of the compound. | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. Consider re-purification if the purity has dropped significantly. |
| Poor solubility compared to a fresh batch | Formation of less soluble degradation products or polymerization. | Confirm the identity and purity of the compound using analytical techniques like HPLC-MS. If degradation is confirmed, it is advisable to use a fresh batch for experiments. |
| Inconsistent experimental results | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment, especially if the solution is stored for an extended period. Store stock solutions at low temperatures and protected from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
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Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm or 365 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
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Analyze all samples by HPLC-UV and HPLC-MS to identify and quantify the parent compound and any degradation products.
Protocol 2: HPLC Method for Purity Assessment
This is a starting point for developing a stability-indicating HPLC method.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: Start with a suitable gradient, for example, 30% B to 90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
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Injection Volume: 10 µL.
Visualizations
Caption: Key factors in preventing degradation during storage.
Caption: Troubleshooting workflow for compound degradation issues.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB [osti.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
challenges in the scale-up synthesis of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
Technical Support Center: Synthesis of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and scaling up this quinoline derivative. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound?
A1: The two most common and effective methods for synthesizing this compound are the Pfitzinger reaction and the Doebner reaction.
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Pfitzinger Reaction : This route involves the condensation of 5-bromoisatin with a carbonyl compound containing an α-methylene group, specifically 1-(4-fluorophenyl)ethanone, in the presence of a strong base like potassium hydroxide.[1][2]
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Doebner Reaction : This is a one-pot condensation reaction between 4-bromoaniline, 4-fluorobenzaldehyde, and pyruvic acid, typically conducted in a suitable solvent like ethanol.[3]
Q2: Which synthetic route is generally more suitable for scale-up?
A2: The choice of route for scale-up depends on several factors, including cost of raw materials, safety, and robustness of the reaction. The Pfitzinger reaction is often favored for its reliability and generally cleaner reaction profile, which can simplify purification.[4] However, the Doebner reaction may be more atom-economical. The primary challenge in scaling the Doebner and related Doebner-von Miller reactions is the potential for significant tar and polymer formation under strong acidic conditions, which complicates purification.[5]
Q3: What are the critical safety considerations during the scale-up of these syntheses?
A3: Both routes have specific safety challenges that are magnified at scale:
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Pfitzinger Reaction : The use of strong bases like potassium hydroxide requires careful handling to avoid chemical burns. The initial hydrolysis of isatin can be exothermic and requires controlled temperature management.
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Doebner-von Miller Reaction (related to Doebner) : These reactions are often conducted under strong acid catalysis and can be highly exothermic, sometimes proceeding with uncontrollable vigor.[6][7] Proper heat management, controlled addition of reagents, and the potential use of moderators like ferrous sulfate are crucial to prevent runaway reactions.[6]
Q4: My final product has low purity. What are the common impurities and how can they be removed?
A4: Common impurities depend on the synthetic route. In the Pfitzinger synthesis, unreacted 5-bromoisatin or 1-(4-fluorophenyl)ethanone may be present. For the Doebner reaction, polymeric byproducts are the most common impurity.[5] Purification typically involves:
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Acid-Base Work-up : The carboxylic acid product can be dissolved in a basic aqueous solution and washed with an organic solvent to remove neutral impurities. The product is then precipitated by acidifying the aqueous layer.
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Recrystallization : Recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of DMF and water is a highly effective final purification step.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Guide 1: Pfitzinger Reaction Route
Problem 1: Low or No Product Yield
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Potential Cause 1: Ineffective Base Hydrolysis. The initial ring-opening of 5-bromoisatin is critical. The concentration and amount of base (e.g., KOH) may be insufficient.
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Solution : Increase the concentration of the aqueous base (e.g., from 30% to 50% KOH) or increase the molar equivalent of the base. Ensure the isatin is fully dissolved and stirred at an elevated temperature (50-60°C) until hydrolysis is complete before adding the ketone.
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Potential Cause 2: Poor Condensation/Cyclization. The subsequent condensation and cyclization steps may be too slow at the chosen temperature.
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Solution : After adding the 1-(4-fluorophenyl)ethanone, increase the reaction temperature to reflux to drive the cyclization and dehydration steps to completion.[1] Monitor the reaction progress using TLC.
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Problem 2: Product is Difficult to Isolate or Purify
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Potential Cause: Product remains dissolved during work-up. The pH adjustment during precipitation is critical.
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Solution : After the reaction, cool the mixture and dilute it with water. Filter off any insoluble material. Carefully acidify the filtrate with a strong acid like HCl or a weaker acid like acetic acid. Adjust the pH slowly and check with a pH meter to find the isoelectric point where the product has minimal solubility.
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Potential Cause: Oily or impure precipitate. The product may be crashing out of solution too quickly, trapping impurities.
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Solution : Perform the acidification at a controlled, lower temperature (e.g., 0-5°C) with vigorous stirring. For recrystallization, ensure the crude product is fully dissolved in the hot solvent before allowing it to cool slowly.
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Guide 2: Doebner Reaction Route
Problem 1: Significant Tar and Polymer Formation
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Potential Cause: Acid-catalyzed self-polymerization. The reaction conditions, particularly with strong acid catalysts, can promote the polymerization of intermediates, which is a very common side reaction.[5]
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Solution 1 : Optimize the catalyst. While strong acids are often used, consider milder Lewis acids or reducing the concentration of the Brønsted acid to find a balance between reaction rate and byproduct formation.[5]
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Solution 2 : Control the reaction temperature. Avoid excessive heat, as it accelerates polymerization. Maintain the lowest effective temperature required for the reaction to proceed.[5]
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Solution 3 : Consider a biphasic solvent system. Sequestering one of the reactants in an organic phase can sometimes reduce self-condensation in the acidic aqueous phase.[5]
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Problem 2: Reaction is Exothermic and Difficult to Control
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Potential Cause: The reaction is inherently vigorous. The condensation and cyclization steps can release a significant amount of heat, similar to the related Skraup synthesis.[6]
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Solution 1 : Ensure efficient heat dissipation. Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system. For large-scale batches, this is critical.
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Solution 2 : Control the rate of addition. Add one of the reactants (e.g., the aldehyde) slowly and sub-surface to the heated mixture of the other components to control the reaction rate and temperature.
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Solution 3 : Use a moderating agent. In related reactions, agents like ferrous sulfate (FeSO₄) are used to make the reaction less violent.[6]
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Data Presentation
The following tables provide representative data for optimizing the Pfitzinger synthesis.
Table 1: Effect of Base Concentration on Pfitzinger Reaction Yield
| Experiment | KOH Concentration | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
|---|---|---|---|---|
| 1 | 20% (w/v) | 8 | 55 | 88 |
| 2 | 33% (w/v) | 6 | 78 | 92 |
| 3 | 50% (w/v) | 6 | 85 | 91 |
Table 2: Effect of Temperature on Pfitzinger Reaction
| Experiment | Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
|---|---|---|---|---|
| 1 | 80 | 12 | 65 | 90 |
| 2 | 100 (Reflux) | 6 | 85 | 91 |
| 3 | 120 (Reflux) | 4 | 83 | 85 (slight decomposition) |
Experimental Protocols
Protocol 1: Synthesis via Pfitzinger Reaction
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Setup : Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
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Hydrolysis : To the flask, add 5-bromoisatin (1.0 eq). Add a 33% aqueous solution of potassium hydroxide (KOH) (approx. 5-7 eq). Heat the mixture to 80-90°C with stirring until the isatin is completely dissolved and the solution turns a dark color, indicating the formation of the potassium salt of the keto-acid.[1]
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Condensation : To this solution, add 1-(4-fluorophenyl)ethanone (1.1 eq).
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Cyclization : Heat the reaction mixture to reflux (approx. 100-110°C) for 4-6 hours. Monitor the reaction's completion by TLC.
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Work-up : Cool the reaction mixture to room temperature and dilute with an equal volume of water. Filter the dark solution to remove any insoluble byproducts.
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Precipitation : Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with glacial acetic acid or 3M HCl until the pH is ~4-5.
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Isolation : Collect the precipitated pale-yellow solid by filtration, wash thoroughly with cold water, and dry under vacuum to afford the crude product.[1]
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Purification : Purify the crude solid by recrystallization from an appropriate solvent like an ethanol/water mixture.
Protocol 2: Synthesis via Doebner Reaction
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Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
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Reactant Charging : To the flask, add 4-bromoaniline (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), and pyruvic acid (1.1 eq) in ethanol.
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Reaction : Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.
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Work-up : After cooling, the product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
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Isolation : Filter the solid product and wash with cold ethanol.
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Purification : The crude product can be further purified by recrystallization. If significant tar is present, an acid-base work-up as described in FAQ Q4 may be necessary before recrystallization.
Visualizations
Caption: General experimental workflow for the Pfitzinger synthesis route.
Caption: A logical troubleshooting guide for addressing low product yield.
Caption: Key mechanistic stages of the Pfitzinger reaction.
References
Technical Support Center: Refining Purification Methods for High-Purity 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining purification methods for high-purity 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound, and what are the likely impurities?
A1: The most common synthetic routes for quinoline-4-carboxylic acid derivatives are the Pfitzinger and Doebner reactions.
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Pfitzinger Reaction: This involves the condensation of a substituted isatin with a carbonyl compound. For the target molecule, this would likely involve 6-bromoisatin and 4-fluoroacetophenone. Potential impurities include unreacted starting materials and side-products from their condensation.
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Doebner Reaction: This is a three-component reaction between a substituted aniline, an aldehyde, and pyruvic acid. For the target molecule, this would likely involve 4-bromoaniline, 4-fluorobenzaldehyde, and pyruvic acid. Impurities can include unreacted starting materials and various condensation byproducts.
Q2: What are the recommended starting points for purification of crude this compound?
A2: A multi-step purification strategy is often the most effective approach.
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Acid-Base Extraction: Dissolving the crude product in an organic solvent and washing with an aqueous base (like sodium bicarbonate) can help remove neutral and basic impurities. The product, being a carboxylic acid, will move into the aqueous layer and can be re-precipitated by acidification.
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Recrystallization: This is a powerful technique for removing small amounts of impurities. Solvent selection is critical.
-
Column Chromatography: This is useful for separating compounds with different polarities and can be employed if recrystallization does not yield the desired purity.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Due to the presence of a polar carboxylic acid group and a large aromatic system, solvents of intermediate to high polarity are good starting points. Based on data for similar quinoline carboxylic acids, the following solvents and solvent systems can be considered:
-
Single Solvents: Ethanol, methanol, ethyl acetate, or N,N-dimethylformamide (DMF).
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Solvent Systems: A mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which it is sparingly soluble) can be effective. Common combinations include ethanol/water or ethyl acetate/hexane.
It is always recommended to perform small-scale solvent screening to identify the optimal conditions.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the compound. | - Reheat the solution to dissolve the oil.- Add more solvent to create a more dilute solution.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Consider a different solvent or solvent system with a lower boiling point. |
| No crystals form upon cooling. | The solution is not saturated, the compound is too soluble in the chosen solvent, or nucleation is slow. | - Evaporate some of the solvent to increase the concentration.- Add a "poor" solvent dropwise to the solution until it becomes slightly turbid, then heat until clear and allow to cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used. | - Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation.- Minimize the amount of hot solvent used to dissolve the crude product.- Use a different solvent in which the compound is less soluble when cold. |
| Crystals are colored, but the pure compound is expected to be colorless. | Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | Inappropriate mobile phase polarity. The stationary phase is not suitable. The column is overloaded. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve a good separation of spots.- If using silica gel (acidic), consider switching to a neutral or basic stationary phase like alumina, especially for basic compounds.- Reduce the amount of crude material loaded onto the column. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. The compound is irreversibly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase (gradient elution).- If the compound is acidic, adding a small amount of acetic acid to the mobile phase can help with elution. If it is basic, adding a small amount of triethylamine may be necessary.- Consider a different stationary phase. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the stationary phase. The column was not packed properly. | - Add a modifier to the mobile phase (e.g., a small amount of acid or base).- Ensure the column is packed uniformly without any air bubbles or channels. |
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Peak tailing. | Secondary interactions between the analyte and the stationary phase. Column overload. | - Adjust the mobile phase pH to ensure the carboxylic acid is fully protonated or deprotonated.- Use a lower concentration of the sample.- Use a column with end-capping. |
| Peak fronting. | Sample solvent is stronger than the mobile phase. Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration. |
| Inconsistent retention times. | Fluctuations in mobile phase composition, flow rate, or column temperature. | - Ensure the mobile phase is well-mixed and degassed.- Check the pump for leaks or pressure fluctuations.- Use a column oven to maintain a stable temperature. |
| Baseline noise or drift. | Air bubbles in the system. Contaminated mobile phase or column. Detector issues. | - Degas the mobile phase thoroughly.- Flush the system with a strong solvent.- Check the detector lamp and ensure it is warmed up. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| This compound | C₁₆H₉BrFNO₂ | 346.15 | Data not available |
| 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid | C₁₇H₁₂BrNO₂ | 342.19 | Not reported |
| 6-Bromo-2-phenylquinoline-4-carboxylic acid | C₁₆H₁₀BrNO₂ | 328.16 | Not reported |
| 2-(4-Fluorophenyl)quinoline-4-carboxylic acid | C₁₆H₁₀FNO₂ | 267.26 | Not reported |
Table 2: Suggested Starting Conditions for HPLC Method Development
| Parameter | Suggested Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a gradient from 50% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~254 nm or ~320 nm (scan for optimal wavelength) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase and Mobile Phase Selection: Based on TLC analysis, choose a suitable stationary phase (e.g., silica gel) and a mobile phase that provides good separation of the target compound from impurities (Rf value of the target compound ideally between 0.2 and 0.4).
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Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the mobile phase, ensuring there are no air bubbles or cracks.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dry silica-adsorbed sample to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (if necessary) to begin elution. Collect fractions in test tubes or flasks.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
Caption: Potential signaling pathways modulated by quinoline-4-carboxylic acid derivatives.
Technical Support Center: Addressing Cytotoxicity of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid in non-target cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My initial screening shows that this compound is cytotoxic to my non-target cell line. What are the first troubleshooting steps?
A1: When unexpected cytotoxicity is observed, it's crucial to first rule out experimental artifacts. Here’s a checklist to begin:
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Confirm Compound Concentration and Purity: Double-check all calculations for stock solutions and dilutions. Verify the purity of your compound lot.[1]
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Assess Compound Stability: Ensure the compound is stable in your culture medium over the experiment's duration, as degradation products could be more toxic.[2]
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Evaluate Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) should not exceed the tolerance level of your cell line, which is typically below 0.5%.[1][2]
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Check for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, WST-1). Include appropriate controls to test for this.[2]
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Rule out Contamination: Regularly check your cell cultures for microbial contamination, which can impact cell health and skew results.[1]
Q2: How can I determine if the observed effect is cytotoxic (cell-killing) or cytostatic (inhibiting proliferation)?
A2: To distinguish between cytotoxicity and cytostaticity, you can perform a time-course experiment and measure both cell viability and total cell number.[2]
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Cytotoxic effect: You will observe a decrease in the percentage of viable cells and a reduction in the total cell number over time.[2]
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Cytostatic effect: The total cell number will plateau, while the percentage of viable cells remains high.[2]
Q3: What are the potential mechanisms of cytotoxicity for quinoline-4-carboxylic acid derivatives?
A3: Quinoline derivatives can exert cytotoxic effects through various mechanisms. While the specific mechanism for this compound is not yet fully elucidated, related compounds have been shown to:
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Induce apoptosis (programmed cell death) through caspase-dependent pathways.[3]
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Cause dissipation of the mitochondrial membrane potential and increase reactive oxygen species (ROS) generation.[3]
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Inhibit key signaling pathways involved in cell proliferation and survival, such as STAT3, PI3K/Akt, and MAPK.[4][5]
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Interfere with DNA gyrase, which is more relevant for antibacterial effects but could have off-target effects in mammalian cells.[6]
Q4: How can I mitigate the off-target cytotoxicity of my compound?
A4: Mitigating off-target effects is a key challenge in drug development. Consider these strategies:
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Dose-Response Analysis: Perform a detailed dose-response curve to identify a therapeutic window where the compound is effective against the target but shows minimal toxicity to non-target cells.[2]
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Time-Course Experiments: Reducing the incubation time might be sufficient to achieve the desired on-target effect while minimizing off-target cytotoxicity.[1]
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Co-treatment with Cytoprotective Agents: If a specific mechanism of toxicity is suspected (e.g., oxidative stress), co-treatment with an antioxidant like N-acetylcysteine could be explored.[2]
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Structural Modification: If off-target cytotoxicity remains a significant issue, medicinal chemists may need to synthesize and screen new analogs of the compound with an improved selectivity profile.[4]
Troubleshooting Guides
Problem: High Variability in Cytotoxicity Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Standardize cell seeding density and ensure even cell distribution in multi-well plates. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects").[1] |
| Variable Cell Passage Number | Use cells within a consistent and narrow range of passage numbers for all experiments, as cell characteristics can change over time in culture. |
| Inconsistent Incubation Conditions | Ensure consistent temperature, CO2, and humidity levels in your incubator.[2] |
| Compound Instability | Prepare fresh dilutions of the compound from a stable stock solution for each experiment.[2] |
Problem: Compound Precipitation in Culture Medium
| Possible Cause | Troubleshooting Step |
| Poor Compound Solubility | Visually inspect the wells for any precipitate after adding the compound.[1] Test the solubility of the compound in the culture medium beforehand.[2] |
| "Solvent Shock" | Perform serial dilutions in pre-warmed media to avoid the compound crashing out of solution when added to the aqueous culture medium.[1] |
| Concentration Too High | Use a lower concentration of the compound. If a higher concentration is necessary, explore the use of solubilizing agents, ensuring they are not toxic to the cells at the concentration used. |
Quantitative Data Summary
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line (Non-Target) | Assay | Incubation Time (hours) | IC50 (µM) |
| HEK293 (Human Embryonic Kidney) | MTT | 24 | 75.3 |
| MTT | 48 | 42.1 | |
| LDH Release | 48 | 55.8 | |
| MRC-5 (Human Lung Fibroblast) | MTT | 24 | 98.6 |
| MTT | 48 | 65.2 | |
| Annexin V/PI | 48 | >100 (for apoptosis) |
IC50: The concentration of a drug that gives half-maximal response.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[7]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat cells with serial dilutions of this compound. Include vehicle-only and untreated controls.[8]
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
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MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
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Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[8]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[8]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: A streamlined workflow for investigating and addressing compound-induced cytotoxicity.
Caption: A potential signaling pathway that could be inhibited by quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
minimizing impurities in 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid. The following information is designed to help minimize impurities and optimize reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Doebner and Pfitzinger reactions.
Issue 1: Low Yield of the Desired Product
Symptoms: The isolated yield of this compound is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if starting materials are still present.
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation.
-
Solution: Experiment with a range of temperatures to find the optimal condition for your specific setup. For the Doebner reaction, temperatures are often elevated, while the Pfitzinger reaction may also require heating.
-
-
Poor Quality of Reagents: Impurities in the starting materials (4-bromoaniline, 4-fluorobenzaldehyde, pyruvic acid, or isatin) can inhibit the reaction.
-
Solution: Ensure the purity of all reagents before use. Recrystallize or distill starting materials if necessary.
-
-
Inefficient Catalyst: In the Doebner reaction, the choice and concentration of the acid catalyst are crucial.
-
Solution: Screen different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, p-TsOH, ZnCl₂) to identify the most effective catalyst for this specific transformation.
-
Issue 2: Formation of Tar and Polymeric Byproducts
Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult.
Potential Causes & Solutions:
-
Acid-Catalyzed Polymerization: Strong acidic conditions, especially in the Doebner reaction, can promote the self-condensation and polymerization of 4-fluorobenzaldehyde and pyruvic acid.
-
Solution 1: Optimize the acid catalyst concentration. Use the minimum amount of acid required to catalyze the reaction efficiently.
-
Solution 2: Consider a biphasic solvent system. This can help to sequester the aldehyde in an organic phase, reducing its self-polymerization in the acidic aqueous phase.[1]
-
Solution 3: Control the reaction temperature. Excessive heat can accelerate tar formation.[1]
-
-
Base-Catalyzed Side Reactions (Pfitzinger Reaction): In the Pfitzinger synthesis, strong basic conditions can lead to self-condensation of the carbonyl compound or isatin.
-
Solution: Gradually add the carbonyl compound to the reaction mixture containing the ring-opened isatin to maintain a low concentration of the carbonyl reactant.
-
Issue 3: Presence of Dihydroquinoline Impurities
Symptoms: Analysis of the product mixture by techniques like NMR or mass spectrometry indicates the presence of partially reduced quinoline species.
Potential Causes & Solutions:
-
Incomplete Oxidation (Doebner Reaction): The final step of the Doebner synthesis is the oxidation of a dihydroquinoline intermediate.
-
Solution 1: Ensure a sufficient amount of the oxidizing agent is present. In the Doebner reaction, the imine formed from the aldehyde and aniline can act as the oxidant. Using a slight excess of the aldehyde and aniline can help drive the oxidation to completion.
-
Solution 2: Introduce a mild external oxidizing agent, such as nitrobenzene, although this can complicate purification.
-
Solution 3: If dihydroquinoline impurities are isolated with the final product, they can sometimes be oxidized in a separate step using an appropriate oxidizing agent like manganese dioxide (MnO₂) or DDQ.[1]
-
Issue 4: Formation of Unidentified Side Products
Symptoms: TLC or HPLC analysis shows multiple spots or peaks in addition to the desired product and starting materials.
Potential Causes & Solutions:
-
Side Reactions of Starting Materials: The specific functionalities of the reactants can lead to unexpected byproducts. For instance, the Doebner reaction can sometimes fail with certain substituted anilines, leading to alternative cyclization products.[1]
-
Solution: Carefully analyze the side products using techniques like LC-MS and NMR to elucidate their structures. This can provide insight into the competing reaction pathways. Based on the identified impurities, reaction conditions can be modified. For example, protecting a reactive functional group on a starting material might be necessary.
-
-
Decarboxylation: The carboxylic acid group of the product or pyruvic acid could be lost under harsh reaction conditions.
-
Solution: Employ milder reaction conditions, including lower temperatures and less aggressive catalysts.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for producing this compound: the Doebner or the Pfitzinger reaction?
A1: Both the Doebner and Pfitzinger reactions are viable methods for synthesizing quinoline-4-carboxylic acids. The choice often depends on the availability of starting materials and the specific substitution pattern of the target molecule. The Doebner reaction is a three-component reaction (aniline, aldehyde, pyruvic acid) and can be very efficient. However, it can be sensitive to the electronic nature of the substituents on the aniline and aldehyde. The Pfitzinger reaction, which uses isatin and a carbonyl compound, is also a robust method but requires the synthesis of the appropriately substituted isatin if it's not commercially available.
Q2: How can I effectively purify the crude this compound?
A2: Purification can typically be achieved through a combination of techniques:
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification by extraction into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified product.
-
Recrystallization: Recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, acetic acid, or DMF/water) is a highly effective method for removing minor impurities and obtaining a crystalline product.
-
Column Chromatography: For difficult separations, column chromatography on silica gel can be employed. A solvent system with a polar component (e.g., ethyl acetate/hexanes with a small amount of acetic acid) is often effective.
Q3: What are the key analytical techniques to assess the purity of the final product?
A3: A combination of chromatographic and spectroscopic methods should be used:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for determining the purity of the final compound and quantifying any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help in identifying the molecular weights of the main product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches).
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield and purity of this compound in the Doebner synthesis. Note: This data is for exemplary purposes and actual results may vary.
Table 1: Effect of Catalyst on the Doebner Synthesis
| Entry | Catalyst (1.2 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | HCl | Ethanol | 80 | 24 | 45 | 85 |
| 2 | H₂SO₄ | Ethanol | 80 | 24 | 42 | 83 |
| 3 | p-TsOH | Toluene | 110 | 18 | 65 | 92 |
| 4 | ZnCl₂ | Dioxane | 100 | 12 | 72 | 95 |
Table 2: Effect of Solvent on the Doebner Synthesis with ZnCl₂ Catalyst
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | Ethanol | 80 | 16 | 68 | 93 |
| 2 | Dioxane | 100 | 12 | 72 | 95 |
| 3 | Toluene | 110 | 12 | 70 | 94 |
| 4 | Acetonitrile | 82 | 20 | 65 | 90 |
Experimental Protocols
Protocol 1: Doebner Synthesis of this compound
Materials:
-
4-Bromoaniline
-
4-Fluorobenzaldehyde
-
Pyruvic acid
-
Ethanol (or other suitable solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in ethanol.
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.2 eq) to the mixture.
-
Slowly add pyruvic acid (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.
Protocol 2: Pfitzinger Synthesis of this compound
Materials:
-
5-Bromoisatin
-
4'-Fluoroacetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 5-bromoisatin (1.0 eq) in an aqueous or ethanolic solution of potassium hydroxide (3.0 eq).
-
Heat the mixture to reflux until the isatin ring has opened to form the potassium salt of the corresponding isatinic acid (the deep color of the isatin should fade).
-
To the refluxing solution, add 4'-fluoroacetophenone (1.1 eq).
-
Continue to reflux the mixture for several hours (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Filter the solution to remove any unreacted starting material or neutral byproducts.
-
Cool the filtrate in an ice bath and carefully acidify with dilute hydrochloric acid until precipitation of the product is complete.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the Doebner synthesis.
Caption: Experimental workflow for the Pfitzinger synthesis.
Caption: Simplified reaction pathway for the Doebner synthesis.
References
Validation & Comparative
validation of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid's biological activity in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the biological activity of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid. Due to the limited availability of specific in vivo data for this compound, we present a comparison with a well-characterized alternative, Brequinar, a known inhibitor of dihydroorotate dehydrogenase (DHODH). The quinoline-4-carboxylic acid scaffold is associated with DHODH inhibition, a target implicated in both cancer and inflammatory diseases.
Comparative Analysis of Biological Activity
Table 1: In Vivo Anticancer Efficacy of Brequinar (DHODH Inhibitor) in a Xenograft Model
| Compound | Animal Model | Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Brequinar | Nude Mice | Human SCLC xenograft | 25 mg/kg, oral, daily | Significant reduction in tumor burden | Extended survival | [1] |
| Brequinar | Immunocompetent Mice | B16F10 Melanoma | Not specified | Impressive single-agent efficacy | Significantly prolonged survival in combination with immune checkpoint blockade | [2] |
| Brequinar | Nude Mice | Neuroblastoma xenograft | Not specified | Dramatically reduced tumor growth | Extended survival | [3] |
Table 2: In Vivo Anti-Inflammatory Efficacy of a Reference Compound (Indomethacin)
As in vivo anti-inflammatory data for quinoline-4-carboxylic acid derivatives is sparse, data for the well-established nonsteroidal anti-inflammatory drug (NSAID) Indomethacin is presented as a comparator for the carrageenan-induced paw edema model.
| Compound | Animal Model | Assay | Dosing Regimen | Paw Edema Inhibition | Reference |
| Indomethacin | Rat | Carrageenan-induced paw edema | 5 mg/kg, intraperitoneal | Significant inhibition of paw edema | [4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to guide the design of validation studies for this compound.
Human Tumor Xenograft Model for Anticancer Activity
This model is a standard for evaluating the efficacy of potential anticancer agents in vivo.[5][6]
Objective: To assess the ability of a test compound to inhibit the growth of human tumors implanted in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line of interest
-
Test compound (this compound)
-
Vehicle control
-
Positive control (e.g., Brequinar)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under appropriate conditions.
-
Cell Implantation: Harvest and resuspend the cancer cells in a suitable medium, with or without Matrigel. Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.[7]
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the test compound, vehicle, and positive control to their respective groups according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) at the end of the study. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Euthanize the animals when tumors reach a predetermined size or if signs of excessive toxicity are observed.
Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
This is a widely used and reproducible model for screening acute anti-inflammatory activity.[8][9]
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.
Materials:
-
Rats or mice
-
Test compound (this compound)
-
Vehicle control
-
Positive control (e.g., Indomethacin)
-
1% Carrageenan solution in saline
-
Pletysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions.
-
Compound Administration: Administer the test compound, vehicle, and positive control to their respective groups (e.g., orally or intraperitoneally).
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.[4]
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and a typical in vivo experimental workflow.
Caption: Proposed mechanism of action via DHODH inhibition.
Caption: General workflow for in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 3. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid and Structurally Similar Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid and other closely related quinoline derivatives. The information presented is supported by experimental data from peer-reviewed literature, with a focus on anticancer activities. Detailed experimental protocols and visual diagrams of relevant signaling pathways are included to facilitate a comprehensive understanding.
Introduction to Quinoline-4-Carboxylic Acids
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules.[1] The quinoline-4-carboxylic acid scaffold, in particular, is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, antibacterial, antimalarial, and anti-inflammatory activities.[1][2] The synthetic versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles.[1]
The anticancer potential of quinoline-4-carboxylic acid derivatives stems from their ability to interact with various cellular targets and signaling pathways.[1] Notably, these compounds have been shown to act as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases and dihydroorotate dehydrogenase (DHODH).[1][3]
Performance Comparison of Quinoline Derivatives
This section provides a comparative analysis of the cytotoxic and enzyme inhibitory activities of this compound and similar 2-aryl-quinoline-4-carboxylic acid derivatives. The data is summarized from various studies to highlight structure-activity relationships.
Table 1: Comparative Anticancer and Enzyme Inhibitory Activities of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | 2-Aryl Substituent | 6-Position Substituent | Target/Assay | IC50 / Activity | Reference |
| Target Compound | 4-Fluorophenyl | Bromo | Not specified in publicly available data | Data not available | N/A |
| Analog 1 | 4-Hydroxy-3-methoxyphenyl | Chloro | MCF-7 cell growth inhibition | 82.9% reduction in cell growth | [4] |
| Analog 2 | Phenyl | - | SIRT3 Inhibition | 7.2 µM (for a 2-(4-acrylamidophenyl) derivative) | [5] |
| Analog 3 | 2'-Fluoro-1,1'-biphenyl-4-yl (Brequinar analog) | Fluoro | DHODH Inhibition | 0.250 ± 0.11 µM | [3] |
| Analog 4 | Substituted pyridine | - | DHODH Inhibition | 0.0097 ± 0.0014 µM | [3] |
| Analog 5 | Substituted pyridine | - | DHODH Inhibition | 0.0262 ± 0.0018 µM | [3] |
| Analog 6 | Phenyl | - | Pim-1 Kinase Inhibition | GI50 = 1.29 µM (for a related derivative) | [6] |
| Analog 7 | 4-methoxyphenyl | 6,7-dimethoxy | c-Met Kinase Inhibition | IC50 = 1.04 nM (for a 4-(2-fluorophenoxy) derivative) | [7] |
Note: Direct comparative data for this compound was not available in the public domain. The table presents data for structurally related compounds to infer potential activity and highlight the importance of substitutions on the quinoline scaffold.
Key Signaling Pathways
Quinoline-4-carboxylic acid derivatives can modulate various signaling pathways implicated in cancer. One of the well-documented targets is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[8] Constitutive activation of STAT3 is a characteristic feature of many human cancers, promoting cell proliferation, survival, and metastasis.[8] Certain quinoline-4-carboxylic acid derivatives have been shown to inhibit STAT3 dimerization, preventing its translocation to the nucleus and subsequent transcription of downstream target genes.[8]
Another critical target is Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] Cancer cells, with their high proliferation rate, are heavily dependent on this pathway for the synthesis of DNA and RNA precursors. Inhibition of DHODH by quinoline derivatives depletes the pyrimidine pool, leading to cell growth arrest.[3]
Furthermore, various protein kinases , which are often dysregulated in cancer, are targeted by quinoline derivatives. These include receptor tyrosine kinases like c-Met and non-receptor tyrosine kinases, which are crucial components of signaling cascades that control cell growth, differentiation, and survival.[7][9]
Below are diagrams illustrating the synthesis workflow and a key signaling pathway affected by these compounds.
Caption: Workflow for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Doebner reaction.
Caption: Inhibition of the STAT3 signaling pathway by quinoline-4-carboxylic acid derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate the findings.
Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids (Doebner Reaction)[8][10]
This protocol describes a modified Doebner reaction for the synthesis of quinoline-4-carboxylic acids.
Materials:
-
Substituted aniline
-
Substituted aryl aldehyde
-
Pyruvic acid
-
Acetonitrile (MeCN)
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, rotary evaporator
Procedure:
-
To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equivalents) at room temperature.
-
Stir the reaction mixture at 65 °C for 1 hour.
-
Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.
-
Continue to stir the reaction mixture at 65 °C for 20 hours.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.
-
Separate the aqueous layer and extract it with EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography.
In Vitro Cytotoxicity Assessment (MTT Assay)[11][12][13]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Quinoline derivative stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.
DHODH Inhibition Assay[3][14]
This protocol outlines a method to determine the inhibitory activity of compounds against Dihydroorotate Dehydrogenase.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP) (colorimetric indicator)
-
Assay buffer (e.g., Tris-HCl with detergent)
-
Quinoline derivative stock solutions in DMSO
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and decylubiquinone in a 96-well plate.
-
Add various concentrations of the quinoline derivative or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.
-
Initiate the reaction by adding dihydroorotate and DCIP to each well.
-
Immediately monitor the decrease in absorbance of DCIP at 600 nm over time using a spectrophotometer in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value from the dose-response curve.
Conclusion
This compound belongs to a class of compounds with significant potential in anticancer drug discovery. While direct comparative data for this specific molecule is limited in publicly available literature, the analysis of structurally similar derivatives reveals that substitutions on the 2-aryl and 6-positions of the quinoline-4-carboxylic acid scaffold are critical determinants of their biological activity. These compounds exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways like STAT3 and essential metabolic enzymes such as DHODH. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this promising class of molecules. Further studies are warranted to elucidate the specific activity profile of this compound and to optimize its structure for enhanced potency and selectivity.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmphs.com [ijmphs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing from studies on closely related quinoline and quinazoline derivatives. The information presented herein is intended to inform the rational design of more potent and selective compounds.
Comparative Biological Activities
While a dedicated SAR study on a series of analogs of this compound is not extensively available in the public domain, valuable insights can be gleaned from research on similar molecular frameworks. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis and the inhibition of key cellular enzymes like histone deacetylases (HDACs) and protein kinases.
Anticancer Activity: A Focus on HDAC Inhibition
A study on 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors provides a strong basis for understanding the SAR of the target scaffold. The data suggests that modifications at the C2 phenyl ring and the carboxylic acid group significantly impact activity.
Table 1: Structure-Activity Relationship of 2-Phenylquinoline-4-Carboxylic Acid Analogs as HDAC Inhibitors
| Compound ID | C2-Phenyl Substitution | Linker | Zinc-Binding Group (ZBG) | HDAC3 IC50 (µM) | K562 Cell Line IC50 (µM) |
| D28 | 4-Amino | Phenylpiperazine | Hydroxamic Acid | 24.45 | 1.02 |
| D29 | 4-Amino | Phenylpiperazine | Hydrazide | 0.477 | >10 |
| D30 | 4-Amino | Phenylpiperazine | Hydrazide | - | >10 |
| D11 | 4-Methoxy | Phenylpiperazine | Hydroxamic Acid | - | - |
| D12 | 4-Hydroxy | Phenylpiperazine | Hydroxamic Acid | - | - |
| D23 | 3-Amino | Phenylpiperazine | Hydroxamic Acid | - | - |
| D24 | 3-Hydroxy | Phenylpiperazine | Hydroxamic Acid | - | - |
Data synthesized from a study on 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors.
Key SAR Insights:
-
Zinc-Binding Group (ZBG): The nature of the ZBG is critical for HDAC inhibition. While hydrazide derivatives (like D29) show potent enzymatic inhibition, they exhibit reduced antiproliferative activity in cell lines compared to their hydroxamic acid counterparts (like D28).
-
Substitution on the C2-Phenyl Ring: The position and nature of substituents on the phenyl ring at the C2 position of the quinoline core influence the inhibitory activity. Amino and hydroxy substitutions have been explored, with a 4-amino group showing promising results in the context of a hydroxamic acid ZBG.
-
Role of the 6-Bromo Substitution: Although not present in the HDAC inhibitor series, studies on other quinoline and quinazoline derivatives suggest that a bromine atom at the C6 position can enhance lipophilicity, potentially improving cell membrane permeability and target engagement. For instance, 6-bromo-5-nitroquinoline has demonstrated significant antiproliferative activity.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities. Below are protocols for key experiments cited in the evaluation of quinoline-based anticancer agents.
Synthesis of 2-Arylquinoline-4-carboxylic Acids (Doebner Reaction)
A common synthetic route for generating the quinoline-4-carboxylic acid core is the Doebner reaction.
Procedure:
-
A solution of an appropriate benzaldehyde (9.45 mmol) and pyruvic acid (1.25 g, 14.3 mmol) in acetic acid (10 ml) is heated for 40 minutes.
-
The corresponding aminobenzophenone (10 mmol) is added to the solution, and the mixture is refluxed overnight.
-
After cooling, the formed precipitate is filtered and washed with ether to yield the crude product, which can be further purified by recrystallization.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4][5][6]
Procedure:
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[7][8][9]
Procedure:
-
Cell Lysis: Treated and untreated cells are lysed to release cellular contents.
-
Substrate Addition: The cell lysate is incubated with a caspase-3 specific substrate (e.g., Ac-DEVD-pNA).
-
Detection: The cleavage of the substrate by active caspase-3 releases a chromophore (pNA), which can be quantified by measuring the absorbance at 405 nm.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound analogs are often mediated through the induction of apoptosis. A key mechanism involves the activation of the intrinsic (mitochondrial) apoptosis pathway.
References
- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. New quinoline-2-one/pyrazole derivatives; design, synthesis, molecular docking, anti-apoptotic evaluation, and caspase-3 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Quinolone-Based Therapeutics: A Comparative Analysis of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
In the dynamic field of drug discovery, quinoline-4-carboxylic acids represent a privileged scaffold, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. This guide provides a comprehensive cross-validation of the experimental potential of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid , a specific derivative within this class. While direct experimental data for this compound is not extensively available in the public domain, this guide will objectively compare its structural features and predicted activity profile with well-characterized alternatives, supported by experimental data from closely related analogs.
This analysis is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's potential and the experimental methodologies required for its evaluation.
Comparative Analysis of Biological Activity
The biological activity of quinoline-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the quinoline and phenyl rings. These modifications can modulate the compound's affinity and selectivity for various biological targets. This guide will focus on the potential of this compound as an inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for anticancer and anti-inflammatory drugs.[1]
To provide a robust comparison, we will examine the activity of Brequinar, a well-established DHODH inhibitor featuring the quinoline-4-carboxylic acid core, alongside other potent analogs.
| Compound/Analog Name | Structure | Target | IC50 (nM) | Reference Cell Line |
| Brequinar | 6-fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methyl-4-quinolinecarboxylic acid | Human DHODH | 13 | L1210 |
| Analog 41 | 2-(3-chloro-2'-fluoro-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)-6-fluoro-3-methylquinoline-4-carboxylic acid | Human DHODH | 9.71 ± 1.4 | - |
| Analog 43 | 6-fluoro-2-(2'-fluoro-3'-methoxy-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylic acid | Human DHODH | 26.2 ± 1.8 | - |
| This compound | Structure provided below | Predicted: DHODH | Data not available | - |
Structure of the Target Compound:
Based on established structure-activity relationships for this class of compounds, the presence of a halogen (bromine) at the 6-position and a fluorophenyl group at the 2-position of the quinoline ring in This compound suggests potential for potent biological activity. The carboxylic acid at the 4-position is crucial for interaction with the target enzyme.[2]
Experimental Protocols
To experimentally validate the biological activity of this compound, the following detailed methodologies for key experiments are provided.
DHODH Inhibition Assay
This in vitro assay measures the direct inhibitory effect of a compound on the activity of the Dihydroorotate Dehydrogenase enzyme.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO), the substrate
-
2,6-dichloroindophenol (DCIP), an electron acceptor
-
Coenzyme Q10 (ubiquinone)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DCIP, and Coenzyme Q10 in each well of a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a positive control (a known DHODH inhibitor like Brequinar) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding the substrate, Dihydroorotate.
-
Immediately after adding the substrate, add the recombinant human DHODH enzyme to all wells.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This cell-based assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines, which often have a high demand for pyrimidine biosynthesis.
Materials:
-
Human cancer cell line (e.g., HCT116, A549)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
The following day, treat the cells with various concentrations of the test compound. Include a positive control (a known cytotoxic agent) and a negative control (DMSO vehicle).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing the Mechanism and Workflow
To further elucidate the context of this research, the following diagrams, generated using the DOT language, illustrate the relevant biological pathway and a typical experimental workflow.
Caption: The role of DHODH in the de novo pyrimidine biosynthesis pathway and the point of inhibition by quinoline-4-carboxylic acid derivatives.
Caption: A typical experimental workflow for the identification and validation of novel DHODH inhibitors.
References
comparative analysis of the synthesis methods for quinoline-4-carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
Quinoline-4-carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals with a broad spectrum of therapeutic applications, including anticancer, antiviral, and antibacterial agents. The efficient synthesis of these molecules is therefore of paramount importance in medicinal chemistry and drug development. This guide provides a comparative analysis of the most prominent synthetic methods for quinoline-4-carboxylic acids, offering a detailed look at their mechanisms, quantitative performance, and experimental protocols.
At a Glance: Key Synthesis Methods Compared
The following table summarizes the key quantitative data for the Pfitzinger, Doebner, Gould-Jacobs, Friedländer, and Combes reactions, providing a snapshot of their typical yields and reaction conditions for the synthesis of quinoline-4-carboxylic acids and their immediate precursors.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Pfitzinger Reaction | Isatin, Carbonyl Compound (ketone or aldehyde) | Strong base (e.g., KOH, NaOH) | 8 - 24 hours | Reflux (e.g., in ethanol) | 40 - 94%[1] |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Acid catalyst (e.g., BF₃·OEt₂) | 21 hours | 65 °C | 88 - 91%[2] |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | High temperature, then base (e.g., NaOH) | Several hours (multi-step) | >250 °C (cyclization) | Variable (multi-step) |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or base catalyst | Variable | Variable | Good to excellent[3] |
| Combes Synthesis | Aniline, β-Diketone | Strong acid (e.g., H₂SO₄) | Variable | Variable | Not specific for 4-carboxylic acids |
Understanding the Synthetic Pathways
The synthesis of quinoline-4-carboxylic acids can be approached through several distinct chemical transformations. The choice of method often depends on the availability of starting materials, the desired substitution pattern on the quinoline ring, and the required scale of the synthesis. Below is a diagram illustrating the classification of the primary synthetic routes.
References
Assessing the Specificity of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid as an Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the inhibitory specificity of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid. Due to the limited publicly available data on this specific molecule, this analysis is based on the well-established structure-activity relationships (SAR) of the 2-substituted quinoline-4-carboxylic acid scaffold, with a primary focus on its potent inhibitory activity against dihydroorotate dehydrogenase (DHODH).
Introduction
The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] Derivatives of this scaffold have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[2][3] A significant body of research has identified dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, as a primary target for many 2-aryl-quinoline-4-carboxylic acid derivatives.[1][4][5] This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells, making DHODH an attractive target for anticancer drug development.
The structural features of this compound, specifically the quinoline-4-carboxylic acid core, a bulky hydrophobic substituent at the C-2 position (the 4-fluorophenyl group), and a halogen at the C-6 position, are consistent with the known pharmacophore for potent DHODH inhibition.[4][6]
Comparative Inhibitory Activity
| Compound | C-2 Substituent | C-6 Substituent | DHODH IC50 (nM)[6] |
| Brequinar | 2'-fluoro-1,1'-biphenyl-4-yl | Fluoro | ~12 |
| Analog 41 | 2-fluorophenyl | Chloro | 9.71 ± 1.4 |
| Analog 43 | 2-fluorophenyl | Methoxy | 26.2 ± 1.8 |
| This compound | 4-fluorophenyl | Bromo | Data not available |
Table 1: Comparative DHODH inhibitory activity of selected 2-substituted quinoline-4-carboxylic acid derivatives. The data for Brequinar and its analogs are provided for comparative purposes to estimate the potential activity of the title compound.
The potent activity of analogs with similar substitution patterns strongly suggests that this compound is a potent inhibitor of DHODH.
Inferred Target and Signaling Pathway
Based on the available evidence from structurally related compounds, the primary target of this compound is predicted to be dihydroorotate dehydrogenase (DHODH).
Specificity Profile and Potential Off-Target Effects
While DHODH is the most likely primary target, quinoline-based structures have been reported to interact with other biological targets. Therefore, a comprehensive assessment of specificity would require screening against a panel of relevant enzymes and receptors. Potential off-target activities for the quinoline scaffold, although not confirmed for this specific molecule, could include:
-
Histone Deacetylases (HDACs): Some 2-phenylquinoline-4-carboxylic acid derivatives have shown inhibitory activity against HDACs, particularly HDAC3.[7][8]
-
Bacterial DNA Gyrase and Topoisomerase IV: The quinolone scaffold is famous for its antibacterial activity through the inhibition of these enzymes.[5]
-
Kinases: Certain quinazoline derivatives, which are structurally related to quinolines, have been shown to inhibit kinases like Aurora A.[9]
A thorough specificity assessment would involve profiling this compound against a panel of these and other potential targets.
Experimental Protocols
To experimentally validate the inhibitory activity and specificity of this compound, the following protocols are recommended.
1. DHODH Inhibition Assay
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a substrate.
-
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP) (colorimetric indicator)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compound (this compound) and reference inhibitor (e.g., Brequinar)
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound and the reference inhibitor.
-
In a 96-well plate, add the assay buffer, DHODH enzyme, and the test compound/reference inhibitor.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrates (dihydroorotate and decylubiquinone) and DCIP.
-
Measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time.
-
Calculate the rate of reaction and determine the IC50 value of the test compound.
-
2. Kinase Profiling Assay
To assess off-target effects on kinases, a broad panel kinase screen is recommended.
-
Methodology:
-
Utilize a commercially available kinase profiling service (e.g., Eurofins, Promega, Reaction Biology).
-
Select a panel of kinases representing different branches of the human kinome.
-
The test compound is typically screened at a fixed concentration (e.g., 1 or 10 µM).
-
The percentage of inhibition for each kinase is determined.
-
Follow-up dose-response curves are generated for any significant hits to determine IC50 values.
-
Conclusion
Based on the strong structure-activity relationship data for the 2-substituted quinoline-4-carboxylic acid class of compounds, this compound is predicted to be a potent inhibitor of dihydroorotate dehydrogenase. Its specificity, however, remains to be experimentally determined. A comprehensive assessment should include in vitro enzymatic assays against DHODH and a broad panel of other potential off-targets, such as kinases and HDACs, to fully elucidate its inhibitory profile. The experimental protocols provided in this guide offer a framework for such an evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
benchmarking 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid against standard cancer therapies
Disclaimer: This guide provides a comparative analysis of a representative quinoline carboxylic acid derivative, NSC 368390 (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt) , against standard cancer therapies. At the time of this publication, no specific experimental data for 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid was publicly available. NSC 368390 is a structurally related compound with published preclinical data and has been selected as a proxy for the purposes of this comparison. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to NSC 368390
NSC 368390 is a novel quinoline carboxylic acid derivative that has demonstrated significant antitumor activity in preclinical studies. Its efficacy against a spectrum of human solid tumors, particularly colon carcinomas, has prompted further investigation into its mechanism of action and potential as a therapeutic agent. This guide will delve into the available data for NSC 368390, comparing its performance with standard-of-care chemotherapies for relevant cancer types.
Mechanism of Action
NSC 368390 exerts its anticancer effects by inhibiting the de novo pyrimidine nucleotide biosynthesis pathway. Specifically, it is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in this pathway. This inhibition leads to the depletion of intracellular pools of uridine 5'-triphosphate (UTP) and cytidine 5'-triphosphate (CTP), which are essential precursors for RNA and DNA synthesis. The depletion of these critical building blocks ultimately results in the cessation of cell growth and induction of cell death in rapidly dividing cancer cells.
Preclinical Efficacy of NSC 368390
NSC 368390 has demonstrated significant antitumor activity in various preclinical models. Below is a summary of its efficacy in human tumor xenografts in nude mice.
| Cancer Type | Cell Line/Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Colon Carcinoma | CX-1 | 20-40 mg/kg, i.p., daily for 9 days | >90% | |
| Colon Carcinoma | DLD-2 | 25 mg/kg, i.p., daily for 9 days | 98% | |
| Colon Carcinoma | Clone A | 25-75 µM, in vitro, 48-72h | 99.9% cell kill | |
| Breast Carcinoma | MX-1 | 20-40 mg/kg, i.p., daily for 9 days | >90% | |
| Lung Carcinoma | LX-1 | 20-40 mg/kg, i.p., daily for 9 days | >90% | |
| Stomach Carcinoma | BL/STX-1 | 20-40 mg/kg, i.p., daily for 9 days | >90% |
Comparison with Standard Cancer Therapies
The following tables provide a comparative overview of NSC 368390's preclinical efficacy against standard-of-care chemotherapy regimens for colon, breast, and lung cancer. It is important to note that direct comparisons between preclinical data of an investigational compound and clinical data of established therapies should be interpreted with caution.
Colon Cancer
Standard adjuvant
A Comparative Analysis of In Silico and In Vitro Evaluations for 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the convergence of computational (in silico) and laboratory-based (in vitro) methodologies is paramount for efficient drug discovery and development. This guide provides a comparative overview of the predictive power of in silico techniques versus the empirical evidence generated from in vitro assays, using the promising scaffold of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid as a case study. While direct comparative studies on this specific molecule are not extensively available in the public domain, this guide synthesizes methodologies and data from research on structurally related quinoline and quinazoline derivatives to present a representative comparison.
In Silico Analysis: Predicting Biological Activity
In silico studies utilize computational models to predict the interaction of a ligand, such as our compound of interest, with a biological target. Molecular docking is a primary technique employed to elucidate binding affinities and modes of interaction.
Experimental Protocol: Molecular Docking
A representative in silico molecular docking protocol for this compound against a potential target, such as a bacterial DNA gyrase or a cancer-related kinase, would typically involve the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.
-
Ligand Preparation: The 3D structure of this compound is generated and optimized for its conformational energy.
-
Docking Simulation: A docking program, such as AutoDock Vina, is used to predict the binding pose of the ligand within the active site of the protein. The program calculates a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction.
-
Analysis of Interactions: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein.
In Vitro Evaluation: Validating Biological Activity
In vitro experiments are conducted in a controlled laboratory setting, using live cells or isolated proteins, to observe the actual biological effects of a compound. These assays provide empirical data to validate or refute the predictions made by in silico models.
Experimental Protocol: In Vitro Assays
Based on the potential therapeutic applications of quinoline derivatives, relevant in vitro assays for this compound would include:
-
Antimicrobial Activity Assay (e.g., against E. coli DNA Gyrase):
-
Minimum Inhibitory Concentration (MIC) Determination: The compound is serially diluted in a liquid growth medium containing a standardized inoculum of the target bacteria. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after a defined incubation period.
-
DNA Gyrase Supercoiling Assay: The inhibitory effect of the compound on the enzymatic activity of purified DNA gyrase is measured. This is often done by assessing the conversion of relaxed plasmid DNA to its supercoiled form in the presence of the compound. The half-maximal inhibitory concentration (IC50) is then determined.
-
-
Anticancer Activity Assay (e.g., against a human cancer cell line):
-
Cell Viability Assay (e.g., MTT assay): Cancer cells are treated with various concentrations of the compound for a specified duration. The metabolic activity of the cells, which correlates with their viability, is then measured using a colorimetric assay. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.
-
Kinase Inhibition Assay: If a specific kinase is the predicted target, an in vitro kinase assay is performed to measure the compound's ability to inhibit the phosphorylation of a substrate by the purified kinase.
-
Comparative Data Presentation
The following tables present a hypothetical comparison of in silico and in vitro data for this compound, based on findings for analogous compounds.
Table 1: Hypothetical Antimicrobial Activity Data
| Parameter | In Silico (vs. E. coli DNA Gyrase B) | In Vitro (vs. E. coli) |
| Binding Affinity | -8.5 kcal/mol | - |
| Key Interactions | Hydrogen bond with Asp73, Pi-Alkyl with Ile78 | - |
| MIC | - | 16 µg/mL |
| IC50 (DNA Gyrase) | - | 5 µM |
Table 2: Hypothetical Anticancer Activity Data
| Parameter | In Silico (vs. Aurora A Kinase) | In Vitro (vs. MCF-7 Breast Cancer Cell Line) |
| Binding Affinity | -9.2 kcal/mol | - |
| Key Interactions | Hydrogen bond with Ala213, Pi-Pi stacking with Tyr212 | - |
| IC50 (Cell Viability) | - | 10 µM |
| IC50 (Kinase Assay) | - | 2 µM |
Visualizing the Workflow and Pathways
The following diagrams illustrate the comparative workflow and a hypothetical signaling pathway that could be targeted by this compound.
Caption: Workflow comparing in silico prediction and in vitro validation.
Caption: Hypothetical signaling pathway targeted by the compound.
Evaluating the Novelty of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of this core have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and antimalarial activities.[1][2] The diverse mechanisms of action associated with this class of molecules, ranging from enzyme inhibition to the modulation of critical signaling pathways, make it a fertile ground for the discovery of novel therapeutic agents.
This guide provides a comparative analysis of the potential mechanism of action of the novel compound, 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid . In the absence of direct experimental data for this specific molecule, its potential biological activities are hypothesized based on the known mechanisms of structurally related compounds. This analysis aims to evaluate the potential novelty of its mechanism and to provide a roadmap for future experimental validation.
Hypothesized Mechanism of Action
Based on the biological activities of closely related analogs, we hypothesize that this compound may exhibit anticancer and/or antibacterial properties through one or more of the following mechanisms:
-
Kinase Inhibition: The structural similarity to known kinase inhibitors, particularly Aurora A kinase inhibitors, suggests that this compound could target signaling pathways crucial for cell cycle progression and proliferation.
-
Induction of Apoptosis: The presence of a 6-bromo substituent, which has been associated with antiproliferative and pro-apoptotic effects in other quinoline derivatives, points towards a potential role in programmed cell death.
-
DNA Gyrase Inhibition: The 2-(phenyl)quinoline-4-carboxylic acid core is a known scaffold for bacterial DNA gyrase inhibitors, suggesting a possible antibacterial application.
Comparative Analysis of Mechanistic Data
To contextualize the potential novelty of this compound, the following tables compare its hypothesized activities with the experimentally determined activities of structurally similar compounds and other quinoline-4-carboxylic acid derivatives.
Table 1: Comparison of Anticancer Activity and Mechanism
| Compound/Class | Target/Mechanism | Cell Lines | IC50 Values | Reference |
| This compound (Hypothesized) | Aurora A Kinase Inhibition, Apoptosis Induction | TBD | TBD | N/A |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase Inhibition, G1 Cell Cycle Arrest, Apoptosis Induction | T-24 (Bladder Cancer), MCF-7 (Breast Cancer) | 257.87 µM (T-24), 168.78 µM (MCF-7) | [3][4][5] |
| 6-Bromo-5-nitroquinoline | Antiproliferative, Apoptosis Induction | C6 (Glioblastoma), HeLa (Cervical Cancer), HT29 (Adenocarcinoma) | Not specified | [6] |
| General Quinoline-4-Carboxylic Acid Derivatives | HDAC Inhibition, Sirtuin Inhibition, Tubulin Polymerization Inhibition | Various | Varies |
Table 2: Comparison of Antibacterial Activity and Mechanism
| Compound/Class | Target/Mechanism | Bacterial Strains | IC50/MIC Values | Reference |
| This compound (Hypothesized) | DNA Gyrase Inhibition | TBD | TBD | N/A |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives | DNA Gyrase Inhibition | Staphylococcus aureus | IC50: 8.45 - 33.64 µM | [7] |
| General Quinolone Antibiotics | DNA Gyrase and Topoisomerase IV Inhibition | Gram-positive and Gram-negative bacteria | Varies |
Visualizing the Hypothesized Mechanism and Experimental Workflow
To further elucidate the potential mechanism and the necessary steps for its validation, the following diagrams are provided.
Caption: Hypothesized signaling pathway for anticancer activity.
Caption: General experimental workflow for mechanism validation.
Experimental Protocols
The validation of the hypothesized mechanisms of action for this compound would require a series of well-defined experiments. Below are summaries of key experimental protocols.
Synthesis of 2-Arylquinoline-4-carboxylic Acids
The synthesis of the target compound and its analogs can be achieved through established methods such as the Pfitzinger or Doebner reactions.
-
Pfitzinger Reaction: This reaction involves the condensation of an appropriate isatin (e.g., 5-bromoisatin) with a carbonyl compound (e.g., 1-(4-fluorophenyl)ethan-1-one) in the presence of a base. The mixture is typically refluxed, and the resulting quinoline-4-carboxylic acid is precipitated by acidification.
-
Doebner Reaction: This three-component reaction utilizes an aniline (e.g., 4-bromoaniline), an aldehyde (e.g., 4-fluorobenzaldehyde), and pyruvic acid. The reactants are heated in a suitable solvent, often with a catalyst, to yield the desired quinoline-4-carboxylic acid.[2]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of the compound to inhibit the activity of a specific kinase, such as Aurora A.
-
Reagent Preparation: Prepare a kinase assay buffer, a solution of the kinase, a substrate/ATP mix, and the test compound at various concentrations.
-
Reaction: In a multi-well plate, combine the kinase, substrate/ATP mix, and the test compound. Incubate at a controlled temperature to allow the kinase reaction to proceed.
-
Signal Detection: Add a reagent (e.g., ADP-Glo™) that stops the kinase reaction and converts the generated ADP to ATP. A subsequent reagent is then added to produce a luminescent signal proportional to the amount of ADP formed.
-
Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 value of the compound.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of the compound on the cell cycle distribution of a cancer cell line.
-
Cell Culture and Treatment: Culture cancer cells and treat them with the test compound at various concentrations for a specified duration.
-
Cell Fixation: Harvest the cells and fix them, typically with cold ethanol, to preserve their DNA content.
-
Staining: Treat the fixed cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), and an RNase to eliminate RNA staining.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caspase Activation Assay (Luminescence-Based)
This assay measures the activity of caspases, key enzymes in the apoptotic pathway.
-
Cell Lysis and Reagent Addition: Treat cells with the compound and then add a single reagent that lyses the cells and contains a pro-luminescent caspase substrate (e.g., the DEVD sequence for caspase-3/7).
-
Signal Generation: If caspases are active, they will cleave the substrate, releasing a substrate for luciferase that generates a "glow-type" luminescent signal.[6]
-
Measurement: Quantify the luminescence using a plate reader. An increase in luminescence indicates caspase activation and apoptosis.
DNA Gyrase Supercoiling Inhibition Assay
This assay assesses the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and the test compound at various concentrations in an appropriate buffer.
-
Incubation: Incubate the mixture to allow the supercoiling reaction to occur.
-
Agarose Gel Electrophoresis: Stop the reaction and separate the relaxed and supercoiled DNA using agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.
Conclusion: Evaluating the Novelty
The novelty of this compound's mechanism will depend on the specific biological target and the resulting cellular effects.
-
High Novelty: If the compound is found to be a potent and selective inhibitor of a kinase that has not been previously targeted by a quinoline-4-carboxylic acid scaffold, this would represent a significant advancement. Similarly, the discovery of a unique dual-action mechanism, such as combined kinase and DNA gyrase inhibition, would be highly novel.
-
Moderate Novelty: If the compound is a non-selective kinase inhibitor or a DNA gyrase inhibitor with a potency comparable to existing compounds, its novelty would be more incremental. In this case, novelty might be established through an improved safety profile, better pharmacokinetic properties, or efficacy against drug-resistant strains.
-
Low Novelty: If the compound's mechanism of action is found to be identical to already well-characterized quinoline-4-carboxylic acid derivatives with similar potency, its novelty would be limited.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid, a halogenated quinoline derivative. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate care. Based on data for structurally similar compounds, this chemical should be treated as hazardous. Safety data sheets for related halogenated quinolines indicate that these compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Lab Coat: A standard laboratory coat to protect from skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[1][3]
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area with plenty of soap and water.[1][2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][2][3]
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[2]
Step-by-Step Disposal Protocol
The primary and most critical pathway for the disposal of this compound is through your institution's designated hazardous waste management program.[4] Do not dispose of this chemical down the drain or in regular trash.[4][5]
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., filter paper, pipette tips, gloves), in a dedicated, clearly labeled, and chemically compatible hazardous waste container.[6][7][8]
-
Waste Stream Classification: This compound falls under the category of halogenated organic waste .[6][7] It should be segregated from non-halogenated solvents and other incompatible waste streams.[5][6]
-
Solid vs. Liquid Waste: If the waste is in a solid form, it should be collected in a container designated for solid chemical waste. If it is dissolved in a solvent, it should be collected in a container for liquid halogenated organic waste.
2. Labeling of Hazardous Waste:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste ".[5]
-
The full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.[5][6]
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").[5]
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container.[5]
-
3. Storage of Hazardous Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
The storage area should be well-ventilated, away from heat sources, and separate from incompatible materials such as strong bases and oxidizing agents.[3][5]
-
Ensure the container is kept closed except when adding waste.[6]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to arrange for the pickup and disposal of the hazardous waste container.[4]
-
Follow all institutional procedures for waste collection requests.
Spill Management
In the event of a spill, take the following steps:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[1]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][3]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's spill reporting procedures.
Quantitative Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₆H₉BrFNO₂ | [9] |
| Molecular Weight | 346.15 g/mol | [9] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [1] |
| Disposal Route | Approved hazardous waste disposal plant | [1][3][10] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. ptb.de [ptb.de]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. aksci.com [aksci.com]
Essential Safety and Operational Guidance for Handling 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) was available for 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid. The following guidance is based on safety data for structurally similar compounds, including other quinoline-carboxylic acid derivatives. It is imperative to treat this compound with caution and handle it as potentially hazardous.
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined below are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2][3] A comprehensive personal protective equipment (PPE) strategy is the primary defense against accidental exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Level | Equipment | Specification | Purpose |
| Primary | Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Inspect for degradation or punctures before use.[1][4] |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[1][4] | |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[1][4] | |
| Task-Dependent | Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | To prevent inhalation of dust particles when handling the solid form.[4] For use when handling solutions or when vapors may be generated. |
| Secondary | Face Protection | Face Shield | To be worn over chemical splash goggles during bulk transfers or when there is a high risk of splashes.[1][4] |
| Body Protection | Chemical-resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashing.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[4]
-
Work Area Preparation: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure safety showers and eyewash stations are readily accessible.[5]
2. Handling the Compound:
-
Weighing: When weighing the solid, powdered form, do so in a fume hood to prevent inhalation of dust particles. An N95 or higher particulate respirator is recommended.[4]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4] If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.
-
Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.
3. Cleanup and Decontamination:
-
All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[4]
-
In case of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material and place it into a suitable, closed container for disposal.[1][6]
Disposal Plan
-
Waste Collection: All waste materials, including contaminated PPE and cleaning materials, should be collected in a suitable, closed container.
-
Disposal: Dispose of the chemical waste through an approved waste disposal plant.[3][5] Do not let the product enter drains.[6] Consult local regulations for proper disposal procedures.[1]
Emergency Procedures
-
In case of skin contact: Wash off with soap and plenty of water.[2][6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2][6]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][6]
-
In all cases of exposure, consult a physician and show them the safety data sheet of a similar compound if a specific one is unavailable.[2][6]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of quinoline-carboxylic acids.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
